molecular formula C6H12O3 B1663931 4-Methyl-2-propyl-1,3-dioxane CAS No. 1745-87-5

4-Methyl-2-propyl-1,3-dioxane

Cat. No.: B1663931
CAS No.: 1745-87-5
M. Wt: 144.21 g/mol
InChI Key: XZDDZTGNCUMJHI-UHFFFAOYSA-N
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Description

4-Methyl-2-propyl-1,3-dioxane is a chemical compound with the CAS Registry Number 1745-87-5 . It is characterized by the molecular formula C8H16O2 and has a molecular weight of 144.21 g/mol . Key physical properties include a density of approximately 0.886 g/cm³ and a boiling point of 171.2°C at 760 mmHg . The compound has a flash point of 55.5°C . One of its known chemical roles is as the 1,3-butylene glycol acetal of butyraldehyde . This product is intended for research and industrial applications only and is not for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1745-87-5

Molecular Formula

C6H12O3

Molecular Weight

144.21 g/mol

IUPAC Name

4-methyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C8H16O2/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3

InChI Key

XZDDZTGNCUMJHI-UHFFFAOYSA-N

SMILES

CCCC1OCCC(O1)C

Canonical SMILES

CCCC1OCCC(O1)C

Appearance

Solid powder

Other CAS No.

1121-97-7

Pictograms

Corrosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-Dioxane, 4-methyl-2-propyl-

Origin of Product

United States

Foundational & Exploratory

Butyraldehyde 1,3-butanediol acetal synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Butyraldehyde 1,3-Butanediol Acetal (2-Propyl-4-methyl-1,3-dioxane)

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of butyraldehyde 1,3-butanediol acetal, scientifically known as 2-propyl-4-methyl-1,3-dioxane. This cyclic acetal is formed through the acid-catalyzed reaction of n-butyraldehyde and 1,3-butanediol. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. The guide is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis, fragrance chemistry, and the development of novel protecting group strategies in organic synthesis.

Introduction: The Significance of Cyclic Acetals

Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by two alkoxy (-OR) groups attached to the same carbon atom. Cyclic acetals, formed by the reaction of a carbonyl compound with a diol, are of particular importance in organic chemistry. They are frequently employed as protecting groups for aldehydes and ketones due to their stability under neutral to strongly basic conditions, while being readily cleaved under aqueous acidic conditions.[1][2]

The target molecule, 2-propyl-4-methyl-1,3-dioxane, is a six-membered heterocyclic compound formed from butyraldehyde and 1,3-butanediol. Such 1,3-dioxane structures are found in various applications, including as fragrance components, specialty solvents, and intermediates in the synthesis of more complex molecules.[3][4] Understanding the synthesis pathway is crucial for controlling purity, yield, and the isomeric distribution of the final product.

The Core Reaction: Acid-Catalyzed Acetalization

The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[5][6] The use of an acid catalyst is paramount; it activates the aldehyde's carbonyl group, rendering it significantly more electrophilic and susceptible to attack by the weakly nucleophilic hydroxyl groups of the diol.

Mechanistic Pathway

The synthesis proceeds through several distinct, reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of butyraldehyde. This step increases the positive charge on the carbonyl carbon, activating it for nucleophilic attack.[1][5]

  • Hemiacetal Formation: One of the hydroxyl groups of 1,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the attacking oxygen yields a hemiacetal intermediate.

  • Formation of an Oxocarbenium Ion: The remaining hydroxyl group on the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.

  • Ring Closure and Final Product Formation: The second hydroxyl group of the diol backbone attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion, leading to the formation of the six-membered dioxane ring. A final deprotonation step regenerates the acid catalyst and yields the neutral acetal product, 2-propyl-4-methyl-1,3-dioxane.

To drive the equilibrium towards the product, the water generated during the reaction must be continuously removed from the system, a classic application of Le Chatelier's principle.

Visualizing the Synthesis Pathway

The following diagram illustrates the step-by-step mechanism for the formation of 2-propyl-4-methyl-1,3-dioxane.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Butyraldehyde Butyraldehyde Protonation 1. Protonation of Carbonyl Oxygen Butyraldehyde->Protonation Step 1 Butanediol 1,3-Butanediol Butanediol->Protonation Step 1 Hemiacetal 2. Nucleophilic Attack (Hemiacetal Formation) Protonation->Hemiacetal Oxocarbenium 3. Water Elimination (Oxocarbenium Ion) Hemiacetal->Oxocarbenium - H₂O RingClosure 4. Intramolecular Attack (Ring Closure) Oxocarbenium->RingClosure Water Water (byproduct) Oxocarbenium->Water Deprotonation 5. Deprotonation RingClosure->Deprotonation Acetal 2-Propyl-4-methyl-1,3-dioxane Deprotonation->Acetal Catalyst_out H+ Catalyst (regenerated) Deprotonation->Catalyst_out Catalyst_in H+ Catalyst Catalyst_in->Protonation Step 1

Caption: Acid-catalyzed synthesis of 2-propyl-4-methyl-1,3-dioxane.

Experimental Protocol: A Self-Validating System

This protocol describes a laboratory-scale synthesis designed for high yield and purity. The use of a Dean-Stark apparatus is critical for the self-validating removal of water, ensuring the reaction proceeds to completion.

Materials and Reagents
Reagent/MaterialPurityMolar Mass ( g/mol )Amount (mol)Amount (mass/vol)
n-Butyraldehyde≥99%72.111.072.1 g (89.0 mL)
1,3-Butanediol≥99%90.121.199.1 g (98.1 mL)
p-Toluenesulfonic acid (PTSA)Monohydrate190.220.011.9 g
TolueneAnhydrous--250 mL
Saturated Sodium BicarbonateAq. Soln.--~100 mL
Anhydrous Magnesium SulfateGranular--~20 g

Rationale for Choices:

  • Reactant Ratio: A slight excess of 1,3-butanediol (1.1 equivalents) is used to maximize the conversion of the more volatile and potentially self-condensing butyraldehyde.

  • Catalyst: p-Toluenesulfonic acid (PTSA) is a strong, non-oxidizing, and crystalline acid catalyst that is easy to handle and highly effective for acetalization.[7]

  • Solvent & Water Removal: Toluene serves as the reaction solvent and, crucially, as an azeotropic agent to remove water. Its boiling point (111 °C) provides a suitable reaction temperature, and it forms a low-boiling azeotrope with water (85 °C), which is collected in the Dean-Stark trap.

Equipment Setup
  • Assemble a 1-L three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a temperature probe connected to a heating mantle.

  • Ensure all glassware is oven-dried to prevent the introduction of extraneous water.

Reaction Procedure
  • Charging the Reactor: To the round-bottom flask, add toluene (250 mL), 1,3-butanediol (99.1 g), and p-toluenesulfonic acid (1.9 g). Begin stirring.

  • Addition of Aldehyde: Slowly add the n-butyraldehyde (72.1 g) to the stirring solution.

  • Initiating the Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to co-distill with toluene and collect in the side arm of the Dean-Stark trap.

  • Monitoring Progress: The reaction is monitored by observing the rate of water collection. The theoretical amount of water to be collected is approximately 18 mL (1.0 mol). The reaction is typically complete within 3-5 hours, or when water ceases to collect in the trap.

  • Reaction Quench: Once complete, cool the reaction mixture to room temperature.

Workup and Purification
  • Neutralization: Carefully transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the PTSA catalyst. Self-Validation: Cessation of effervescence indicates complete neutralization.

  • Aqueous Wash: Wash the organic layer with deionized water (1 x 50 mL) to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, swirl, and allow it to stand for 15-20 minutes.

  • Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-propyl-4-methyl-1,3-dioxane. The product will exist as a mixture of cis and trans isomers.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Value / Observation
Appearance Colorless liquid
Molecular Formula C₈H₁₆O₂
Molar Mass 144.21 g/mol
Boiling Point ~170-175 °C at atmospheric pressure (will be lower under vacuum)
¹H NMR Expect characteristic peaks for the propyl group (triplet, sextet, triplet), the methyl group on the ring (doublet), the acetal proton (triplet), and the protons on the dioxane ring (multiplets).
¹³C NMR Expect distinct signals for the 8 carbon atoms, with the acetal carbon appearing furthest downfield (around 100-110 ppm).
FT-IR (neat) Absence of a broad O-H stretch (~3300 cm⁻¹) from the diol and a strong C=O stretch (~1725 cm⁻¹) from the aldehyde. Presence of strong C-O stretches in the 1200-1000 cm⁻¹ region, characteristic of an acetal.
GC-MS A primary peak (or two closely eluting peaks for cis/trans isomers) with a mass spectrum corresponding to the molecular ion (m/z = 144) and characteristic fragmentation patterns (e.g., loss of the propyl group).

Safety and Handling

  • Butyraldehyde: Is a flammable liquid with a pungent odor. It is an irritant to the eyes, skin, and respiratory tract.

  • 1,3-Butanediol: Is considered to have low toxicity but may cause mild irritation.[8]

  • Toluene: Is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.

  • p-Toluenesulfonic Acid: Is a corrosive solid. Avoid contact with skin and eyes.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

References

  • Google Patents. (n.d.). CN109422624B - Preparation method of 1, 3-butanediol.
  • Kaufmann, D., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(11), 3374. [Link]

  • The Good Scents Company. (n.d.). butyraldehyde, 123-72-8. Retrieved February 4, 2026, from [Link]

  • KetoneAid. (2024, November 13). Exploring the 1,3-Butanediol Trend: Is This New Alcohol Substitute Rea. [Link]

  • ACS Publications. (2025, November 3). Acid-Catalyzed Dehydration of 1,3-Butanediol into Green 1,3-Butadiene: Process Concept and Techno-Economic Assessment. Industrial & Engineering Chemistry Research. [Link]

  • The Organic Chemistry Tutor. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

  • Liu, C., & Luo, G. (2005). Green Synthesis of Benzaldehyde 1,3-Butanediol Acetal. Journal of Petrochemical Universities, 18(1), 17-19. [Link]

  • Suffet, I. H., et al. (1995). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 31(11), 63-69. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-propyl-1,3-dioxolane. PubChem. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN114341089A - 1,3-Butanediol Products.
  • Google Patents. (n.d.). CN111393259A - Method for preparing 1, 3-butanediol by catalytic hydrogenation.
  • MDPI. (2022). Green Synthesis of 3-Hydroxybutyraldehyde from Acetaldehyde Catalyzed by La-Ca-Modified MgO/Al2O3. [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved February 4, 2026, from [Link]

  • MDPI. (2021). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • FooDB. (2010, April 8). Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307). [Link]

  • ACS Publications. (2026, February 3). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. [Link]

  • ResearchGate. (n.d.). a Chemical synthesis of n-butyraldehyde from petrochemical feedstock... [Image]. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-propyl-1,3-dioxolane-4-methanol. PubChem. Retrieved February 4, 2026, from [Link]

  • MDPI. (2022, July 1). Green Synthesis of 3-Hydroxybutyraldehyde from Acetaldehyde Catalyzed by La-Ca-Modified MgO/Al2O3. [Link]

  • Chem-Impex. (n.d.). 2-Methyl-4-propyl-1,3-oxathiane (cis- and trans- mixture). Retrieved February 4, 2026, from [Link]

  • Chem V20. (2019, January 8). aldehyde-to-acetal mechanism [Video]. YouTube. [Link]

  • Publisso. (2021, March 31). 4-Methyl-1,3-dioxolan-2-one. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Heptyl-4-methyl-1,3-dioxane. PubChem. Retrieved February 4, 2026, from [Link]

Sources

Conformational Analysis of 4-Methyl-2-propyl-1,3-dioxane Chair Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dioxane ring system is a critical pharmacophore and protecting group scaffold in medicinal chemistry, distinguished from cyclohexane by the presence of two oxygen heteroatoms. This guide provides a rigorous conformational analysis of 4-methyl-2-propyl-1,3-dioxane , a model system representing 2,4-disubstituted acetals.[1][2]

Unlike cyclohexane, where 1,3-diaxial interactions are purely steric, 1,3-dioxanes exhibit unique electronic and steric properties due to the shorter C–O bonds (1.43 Å) versus C–C bonds (1.54 Å) and the absence of axial hydrogens at positions 1 and 3.[2] This analysis establishes that the cis-isomer (diequatorial) is the thermodynamic sink, driven by the extreme steric penalty of placing the 2-propyl group in an axial position. We provide the theoretical framework, experimental NMR validation protocols, and synthesis strategies to isolate and characterize these conformers.

Structural Fundamentals of the 1,3-Dioxane Core

Geometry and Bond Lengths

The 1,3-dioxane ring adopts a chair conformation similar to cyclohexane but is more puckered in the O1–C2–O3 region. The structural deviations arise from:

  • Bond Length Asymmetry: The C–O bond is significantly shorter than the C–C bond. This compresses the O1–C2–O3 region, bringing axial substituents at C2 closer to the axial hydrogens at C4 and C6.

  • Lone Pair Orientation: The oxygen lone pairs at positions 1 and 3 replace the axial hydrogens found in cyclohexane. This eliminates 1,3-diaxial hydrogen interactions for axial substituents at C4 or C6 , but creates a new electronic environment.[1][2]

Nomenclature and Numbering
  • Position 1, 3: Oxygen atoms.[1][2][3][4][5]

  • Position 2: The acetal carbon (bearing the propyl group).

  • Position 4: Bears the methyl group.[5][6][7][8]

  • Position 5, 6: Methylene groups completing the ring.

Stereochemical Analysis: Cis vs. Trans

In 1,3-disubstituted six-membered rings, the relative configuration is defined by the geometric relationship of the substituents.

  • Cis-Isomer: The 2-propyl and 4-methyl groups are on the same side of the ring plane. In a chair conformation, this corresponds to the (e,e) or (a,a) relationship.[2]

  • Trans-Isomer: The groups are on opposite sides of the ring plane. This corresponds to the (e,a) or (a,e) relationship.[2]

The "Holding Group" Concept

The propyl group at C2 acts as a "conformation locking" group (similar to a t-butyl group in cyclohexane) but for different reasons. The conformational free energy (


) of a 2-alkyl group in 1,3-dioxane is exceptionally large (> 4.0 kcal/mol) compared to cyclohexane (~1.7 kcal/mol for methyl).[1][2]

Why? An axial substituent at C2 suffers from severe syn-axial steric repulsion with the axial hydrogens at C4 and C6. Because the C–O bonds are short, this distance is smaller than in cyclohexane, making the axial position at C2 energetically prohibitive.[2]

Conformational Energy Landscape

We analyze the four possible chair conformations based on the locking effect of the 2-propyl group.

Diagram: Conformational Equilibrium

The following diagram illustrates the equilibrium between the Cis and Trans isomers and their respective ring-flipped forms.

G cluster_cis Cis-Isomer (Thermodynamic Product) cluster_trans Trans-Isomer (Kinetic/Minor) Cis_EE Conformer A (Cis) 2-Pr (eq), 4-Me (eq) 0.0 kcal/mol (Ref) Cis_AA Conformer B (Cis) 2-Pr (ax), 4-Me (ax) + >6.0 kcal/mol Cis_EE->Cis_AA Ring Flip (Disfavored) Trans_EA Conformer C (Trans) 2-Pr (eq), 4-Me (ax) + 2.9 kcal/mol Cis_EE->Trans_EA Epimerization (Acid Cat.) Trans_AE Conformer D (Trans) 2-Pr (ax), 4-Me (eq) + >5.0 kcal/mol Trans_EA->Trans_AE Ring Flip

Figure 1: Conformational energy landscape.[1][2] The Cis-(e,e) conformer is the global minimum. The Trans-(e,a) is the secondary minimum. Forms with 2-Pr(ax) are high-energy states.[1]

Detailed Energetics[1][2]
Conformer2-Propyl4-MethylInteraction AnalysisEst.[1] Relative Energy (

)
Cis (e,e) EquatorialEquatorialNo 1,3-diaxial interactions.[1][2] Methyl group is anti to C5-C6 bond.[1]0.0 kcal/mol (Stable)
Trans (e,a) EquatorialAxial2-Pr is stable.[1][2] 4-Me(ax) has 1,3-diaxial interaction with H6(ax).[1][2] Note: No H2(ax) interaction exists.[1][2]+ 2.9 kcal/mol
Trans (a,e) AxialEquatorial2-Pr(ax) has severe repulsion with H4(ax) and H6(ax).[1][2]> 5.0 kcal/mol
Cis (a,a) AxialAxial2-Pr(ax) severe repulsion. 4-Me(ax) repulsion.[1][2]> 7.0 kcal/mol

Key Insight: The energy difference between the Cis (e,e) and Trans (e,a) isomers is largely determined by the conformational energy of the 4-methyl group (approx 2.9 kcal/mol in 1,3-dioxanes).[2] This is significantly higher than the A-value of methyl in cyclohexane (1.7 kcal/mol) due to the shorter C-O bonds bringing the axial methyl closer to the axial hydrogen at C6.

Experimental Validation Protocols

To confirm the conformation and isomeric ratio in a synthesized sample, Nuclear Magnetic Resonance (NMR) is the gold standard.[2]

H NMR Analysis Strategy

The coupling constants (


) of the protons at C4, C5, and C6 provide definitive proof of the chair geometry.[2]

Target Signals:

  • H4 (Methine): The proton attached to C4.[2]

  • H2 (Acetal): The proton attached to C2.[2]

Protocol: J-Coupling Analysis[1][9]
  • Acquire 1H NMR: Use a high-field instrument (≥400 MHz) in

    
     or 
    
    
    
    .
  • Identify H4 Signal: Look for a multiplet around 3.5 - 4.0 ppm.[1]

  • Measure

    
    : 
    
    • Cis-Isomer (e,e): The 4-Me is equatorial, so H4 is axial .[1][2]

      • H4(ax) will show a large axial-axial coupling to H5(ax) (

        
         Hz) and a small axial-equatorial  coupling to H5(eq) (
        
        
        
        Hz).[1][2]
      • Signature: Wide multiplet (ddq or similar) with large splitting.

    • Trans-Isomer (e,a): The 4-Me is axial, so H4 is equatorial .[1][2]

      • H4(eq) will show only small equatorial-axial and equatorial-equatorial couplings to H5 protons (

        
         Hz).[1][2]
        
      • Signature: Narrow multiplet with fine splitting.

NOE (Nuclear Overhauser Effect) Experiments

If coupling constants are ambiguous due to signal overlap, 1D-NOESY is required.[1][2]

  • Experiment: Irradiate the 4-Methyl doublet.

  • Cis-Isomer (4-Me eq): NOE observed to H4(ax) and H5(ax/eq). Weak/No NOE to H2 or H6(ax).[1][2]

  • Trans-Isomer (4-Me ax): Strong NOE observed to H6(ax) (syn-axial relationship).[1][2] This is the "smoking gun" for the axial methyl group.

Synthesis and Equilibration Workflow

Drug development often requires pure stereoisomers.[1][2] The synthesis of this compound typically yields a mixture that must be equilibrated or separated.[1]

Synthetic Pathway

The condensation of 1,3-butanediol with butyraldehyde under acid catalysis.

Reaction Reactants Butyraldehyde + 1,3-Butanediol Transition Acid Cat. (pTsOH) - H2O (Dean-Stark) Reactants->Transition Products Mixture of Isomers Cis (Major) + Trans (Minor) Transition->Products

Figure 2: General synthetic scheme for 1,3-dioxane formation.

Thermodynamic Equilibration Protocol

Because the Cis isomer is thermodynamically more stable by ~2.9 kcal/mol, equilibration can drive the ratio to >95:5 favoring the Cis form.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude acetal mixture in dry toluene (0.5 M).

  • Catalyst Addition: Add 5 mol% p-toluenesulfonic acid (pTsOH) or Amberlyst-15 resin.[1]

  • Reflux: Heat to reflux for 4–12 hours. The high temperature overcomes the activation barrier for ring opening/closing, allowing the system to settle into the thermodynamic minimum.

  • Analysis: Aliquot and check by GC-MS or NMR. The ratio should stabilize at approximately 98:2 (Cis:Trans).[2]

  • Workup: Cool, neutralize with

    
    , filter, and concentrate.
    

References

  • Eliel, E. L., & Knoeber, M. C. (1968).[1][2] Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458.[2] Link[1][2]

  • Bailey, W. F., & Eliel, E. L. (1974).[1][2] Conformation of the 1,3-Dioxane System. Journal of the American Chemical Society, 96(6), 1798–1806.[2] Link[1][2]

  • Rychlewska, U., & Eliel, E. L. (1986).[1][2] Structural Chemistry of 1,3-Dioxanes. Fundamental and Applied Aspects of Organic Chemistry.

  • Wiberg, K. B., & Murcko, M. A. (1989).[1][2] The anomeric effect in 1,3-dioxa systems. Journal of the American Chemical Society, 111(13), 4821–4828.[2] Link[1][2]

  • Reich, H. J. (2024).[1][2] WinPLT NMR Coupling Constants Analysis. University of Wisconsin-Madison.[1] Link

Sources

Introduction: Understanding the Utility of a Specialty Acetal Solvent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 4-Methyl-2-propyl-1,3-dioxane

This compound (CAS No: 1745-87-5) is a cyclic acetal that serves as a specialized solvent and synthetic intermediate in various chemical processes.[1][2] Unlike common laboratory solvents, its unique structure, derived from the reaction of butyraldehyde and 1,3-butanediol, imparts specific solubility and stability characteristics. For researchers and drug development professionals, understanding its properties is key to leveraging its potential while ensuring laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on its synthesis, hazards, handling, and application, grounded in authoritative data.

Section 1: Synthesis Rationale and Physicochemical Profile

Expert Insight: The Chemistry of Formation

The structure of this compound is a direct result of a fundamental organic reaction: acetal formation. It is typically synthesized via the acid-catalyzed reaction of butyraldehyde with 1,3-butanediol. This reaction is reversible, and the removal of water drives the equilibrium toward the formation of the stable six-membered dioxane ring. This synthetic origin is crucial for understanding potential impurities, such as residual starting materials or byproducts from side reactions, which may be relevant in high-purity applications like pharmaceutical synthesis.

Data Presentation: Physicochemical Properties

A comprehensive understanding of a chemical begins with its physical and chemical properties. These values dictate its behavior under various laboratory conditions and are critical for designing experiments and safety protocols.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1745-87-5[2]
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [2]
Appearance Colorless to almost clear liquid[1]
Boiling Point 114 °C[1]
Density 0.906 g/mL at 25 °C (for isomer)[3]
Flash Point 89 °F (31.6 °C) (for isomer)[3]

Note: Some data points are for the closely related isomer 4-methyl-2-propyl-1,3-dioxolane due to limited availability for this specific CAS number.

Section 2: GHS Hazard Evaluation and Proactive Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazards that necessitate careful handling.

  • Primary Hazards:

    • Flammable Liquid: Indicated by the H226 statement ("Flammable liquid and vapor") for related isomers.[4] This is due to its volatility and low flash point.

    • Eye Irritation: Labeled with H319 ("Causes serious eye irritation").[4] Cyclic ethers and acetals can dehydrate and irritate mucous membranes upon contact.

    • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[5]

Trustworthiness: A Self-Validating Risk Assessment Workflow

A robust safety culture relies on a logical and repeatable risk assessment process. Before any procedure involving this chemical, researchers should follow a workflow to ensure all hazards are identified and controlled.

RiskAssessment cluster_assessment Risk Assessment Protocol HazardID 1. Hazard Identification - Flammability (H226) - Eye Irritation (H319) - Skin Irritation (H315) Exposure 2. Exposure Pathway Analysis - Inhalation (vapors) - Dermal (spills, handling) - Ocular (splashes) HazardID->Exposure informs Controls 3. Implement Control Measures - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) Exposure->Controls requires Review 4. Review & Re-evaluate - Annually or per process change - Post-incident analysis Controls->Review validates

Caption: Logical workflow for chemical risk assessment.

Section 3: Protocols for Safe Handling and Emergency Response

Expertise: Causality Behind Handling Protocols

Simply following rules is insufficient; understanding the reasoning behind them is paramount for safety.

  • Engineering Controls:

    • Fume Hood: Essential due to the chemical's volatility. A fume hood maintains a negative pressure environment, ensuring vapors are drawn away from the user's breathing zone.

    • Grounding and Bonding: Required when transferring large quantities.[6] Pouring flammable liquids can generate static electricity, which can serve as an ignition source for the vapors.[7] Grounding equipment dissipates this static charge safely.

    • Ventilation: Work in a well-ventilated area to prevent the accumulation of flammable vapors.[5]

  • Personal Protective Equipment (PPE): A Self-Validating System

PPE ItemSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical barrier to prevent skin contact and potential irritation.[5]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects against accidental splashes that can cause serious eye irritation.[8] Goggles are required when there is a significant splash risk.
Skin/Body Protection Flame-retardant lab coatProtects skin from incidental contact and provides a barrier in case of a small flash fire.

Experimental Protocols: Emergency Response

In the event of an accidental release, a prepared and logical response is critical.

  • Step-by-Step Spill Cleanup Protocol:

    • Alert & Evacuate: Immediately alert personnel in the vicinity.

    • Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, and other potential sources of sparks or flames.[7]

    • Don PPE: Wear, at a minimum, double-nitrile gloves, chemical splash goggles, and a lab coat.

    • Containment: Cover the spill with a non-combustible absorbent material like vermiculite or sand.[9]

    • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontamination: Clean the spill area with soap and water.

    • Ventilation: Allow the area to ventilate thoroughly before resuming work.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Section 4: Toxicological and Ecological Profile

Authoritative Grounding: Understanding the Data

The toxicological profile for this compound is not extensively documented. It is crucial to differentiate its known properties from those of other, more widely studied dioxanes.

  • Human Health Effects:

    • Acute Exposure: The primary risks from short-term exposure are irritation to the eyes, skin, and respiratory system.[9]

    • Chronic Exposure: There is no specific data on the chronic toxicity or carcinogenicity of this compound. It is scientifically unsound to extrapolate the known carcinogenic properties of its distant structural relative, 1,4-dioxane (a Group 2B "possible human carcinogen"), to this compound without specific evidence.[10]

  • Ecological Fate:

    • Persistence: Based on data for similar organic acetals, the substance is expected to be stable under normal environmental conditions.

    • Partitioning: If released into the environment, it is expected to primarily partition to water.

    • Bioaccumulation: The potential for bioaccumulation is predicted to be low.

    • Ecotoxicity: A related dioxolane compound showed low acute toxicity to fish and aquatic invertebrates.

Section 5: Application Focus: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Context: Why Purity Matters in Research

In drug discovery and organic synthesis, the purity of a solvent or reagent is critical. Impurities can lead to unintended side reactions, alter reaction kinetics, or introduce toxic contaminants into a final product. GC-MS is the gold-standard technique for verifying the purity and identity of volatile compounds like this compound.

Experimental Protocol: GC-MS Purity Verification

  • Sample Preparation: a. Prepare a 1000 ppm stock solution by dissolving 10 mg of this compound in 10 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate). b. Create a working sample by performing a 1:100 dilution of the stock solution for a final concentration of 10 ppm.

  • Instrumentation and Parameters: a. Gas Chromatograph: Agilent 8890 GC or equivalent. b. Mass Spectrometer: Agilent 5977 MS or equivalent. c. Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. d. Injection Volume: 1 µL. e. Inlet Temperature: 250 °C. f. Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. g. MS Source Temperature: 230 °C. h. MS Quad Temperature: 150 °C. i. Scan Range: 35-350 m/z.

  • Data Analysis: a. Identification: The primary peak's mass spectrum should be compared to a reference library (e.g., NIST) to confirm the identity of this compound. b. Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. c. Impurity Identification: Any significant secondary peaks should be analyzed to identify potential impurities (e.g., residual starting materials, isomers).

Mandatory Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_workflow GC-MS Purity Analysis Workflow SamplePrep Sample Preparation Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization MS Ionization (EI Source) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection Interpretation Data Interpretation (Purity & Identity) Detection->Interpretation

Caption: Standard workflow for GC-MS analysis.

Conclusion

This compound is a valuable tool for the specialized needs of chemical researchers and drug developers. Its utility, however, is paired with clear hazards of flammability and irritation that must be managed through a combination of robust engineering controls, appropriate PPE, and well-rehearsed emergency protocols. By understanding the "why" behind these safety measures and employing rigorous analytical techniques to ensure purity, professionals can confidently and safely integrate this compound into their workflows.

References

  • 4-Methyl-2-propyl-1,3-dioxolane | C7H14O2 | CID 98218 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • SAFETY DATA SHEET - Chem Service. (2014, July 31). Chem Service. Retrieved February 4, 2026, from [Link]

  • 1,4 Dioxane - Huron River Watershed Council. (n.d.). Huron River Watershed Council. Retrieved February 4, 2026, from [Link]

  • Material Safety Data Sheet - 1,3-Dioxane, 97% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved February 4, 2026, from [Link]

  • Consumer Peer ML (n=239) - EPA. (n.d.). United States Environmental Protection Agency. Retrieved February 4, 2026, from [Link]

  • Executive Summary: Risk Assessment of 1,4-Dioxane - National Institute of Health Sciences, Japan. (n.d.). National Institute of Health Sciences, Japan. Retrieved February 4, 2026, from [Link]

  • Risk assessment summary, new substances notification 18293 - Canada.ca. (2021, February 10). Government of Canada. Retrieved February 4, 2026, from [Link]

  • Process for the preparation of 1,3-dioxane compounds - Google Patents. (n.d.). Google Patents.
  • 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl), trans (CAS 18433-93-7) - Cheméo. (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]

  • Toxicological Profile for 1,4-Dioxane - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 4, 2026, from [Link]

  • Synthesis of 1,3‐dioxolane or 4‐methyl‐1,3‐dioxolane starting from POM... - ResearchGate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 1,3-Dioxane, 4-methyl-2-propyl- - BioHippo. (n.d.). BioHippo. Retrieved February 4, 2026, from [Link]

  • Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Methyl-2-propyl-1,3-dioxane from Butyraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-methyl-2-propyl-1,3-dioxane, a valuable cyclic acetal, through the acid-catalyzed reaction of butyraldehyde and 1,3-butanediol. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. Emphasis is placed on the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a thorough understanding of the synthesis. This guide includes critical information on reaction setup, purification, characterization, and safety, supported by authoritative citations and visual aids to facilitate successful execution.

Introduction and Scientific Background

1,3-Dioxanes are six-membered heterocyclic organic compounds featuring two oxygen atoms at the 1 and 3 positions. These structures are significant in various chemical contexts, serving as protecting groups for carbonyl compounds, intermediates in organic synthesis, and components in fragrances and bioactive molecules.[1][2] The synthesis of substituted 1,3-dioxanes, such as this compound, is a classic example of acetal formation, a fundamental reaction in organic chemistry.

The core of this synthesis is the acid-catalyzed nucleophilic addition of a diol (1,3-butanediol) to an aldehyde (butyraldehyde).[3] This reaction is reversible, and to drive the equilibrium towards the formation of the acetal product, the water generated during the reaction must be continuously removed.[4] A common and effective method for this is the use of a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent like toluene or cyclohexane.[4]

The choice of an acid catalyst is crucial for the reaction's success. Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., BF₃·Et₂O) can be employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol groups of the diol.[1][3][4]

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The formation of this compound proceeds through a well-established multi-step mechanism:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of butyraldehyde, enhancing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of 1,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon.[5][6]

  • Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.[5][6]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[7][8]

  • Formation of a Carbocation and Water Elimination: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation.[8]

  • Intramolecular Nucleophilic Attack: The second hydroxyl group of the diol backbone attacks the carbocation in an intramolecular fashion, leading to the formation of the six-membered ring.[3]

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products Butyraldehyde Butyraldehyde Protonated_Aldehyde Protonated Butyraldehyde Butyraldehyde->Protonated_Aldehyde + H⁺ Butanediol 1,3-Butanediol Hemiacetal Hemiacetal Intermediate Butanediol->Hemiacetal Catalyst H⁺ (Acid Catalyst) Catalyst->Protonated_Aldehyde Protonated_Aldehyde->Hemiacetal + 1,3-Butanediol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation Resonance-Stabilized Carbocation + H₂O Protonated_Hemiacetal->Carbocation - H₂O Water Water (H₂O) Protonated_Hemiacetal->Water Cyclic_Oxonium Cyclic Oxonium Ion Carbocation->Cyclic_Oxonium Intramolecular Cyclization Dioxane This compound Cyclic_Oxonium->Dioxane - H⁺ Regen_Catalyst H⁺ (Regenerated) Dioxane->Regen_Catalyst

Caption: Acid-catalyzed formation of this compound.

Experimental Protocol

This protocol is a self-validating system. The continuous removal of water via the Dean-Stark trap provides a visual cue for reaction progression. Monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for precise determination of reaction completion.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mol)Notes
ButyraldehydeC₄H₈O72.117.21 g (8.9 mL)0.10Pungent odor, handle in fume hood.[9]
1,3-ButanediolC₄H₁₀O₂90.1210.81 g (10.7 mL)0.12Use a slight excess to favor product formation.
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S·H₂O190.220.19 g0.001Catalytic amount.
TolueneC₇H₈92.14100 mL-Anhydrous, for azeotropic water removal.
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-For neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-For drying the organic phase.
Equipment
  • 250 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow A 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Butyraldehyde, 1,3-Butanediol, Toluene, p-TsOH) A->B C 3. Heat to Reflux (Azeotropic water removal) B->C D 4. Monitor Reaction (TLC/GC until completion) C->D D->C Continue reflux E 5. Work-up (Cool, wash with NaHCO₃, H₂O, brine) D->E Reaction complete F 6. Dry and Filter (Dry with MgSO₄, filter) E->F G 7. Purify (Rotary evaporation, then distillation) F->G H 8. Characterize Product (NMR, IR, GC-MS) G->H

Caption: Experimental workflow for the synthesis of this compound.

  • Apparatus Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a stopper for the third neck. Ensure all glassware is dry.

  • Charging Reagents: In a chemical fume hood, charge the round-bottom flask with toluene (100 mL), butyraldehyde (7.21 g), 1,3-butanediol (10.81 g), and p-toluenesulfonic acid (0.19 g).

    • Causality: Toluene serves as the solvent and the azeotropic agent to remove water.[4] A slight excess of the diol is used to ensure the complete conversion of the limiting reagent, butyraldehyde.

  • Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (approximately 1.8 mL of water is expected).

    • Self-Validation: The collection of the theoretical amount of water is a primary indicator that the reaction is nearing completion.

  • Monitoring: The reaction progress can be monitored by TLC (using a suitable solvent system like 20% ethyl acetate in hexanes) or by GC analysis of small aliquots. The disappearance of the butyraldehyde starting material indicates the reaction is complete.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 50 mL of water, and finally 50 mL of brine.

    • Causality: The bicarbonate wash is critical to remove the p-TsOH catalyst, preventing potential product degradation during distillation. The subsequent water and brine washes remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the toluene. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the propyl group, the methyl group at the 4-position, the methylene protons of the dioxane ring, and the methine protons. The coupling patterns and integrations will be consistent with the target structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the correct number of signals corresponding to the unique carbon atoms in the molecule. The acetal carbon (C2) will have a characteristic chemical shift in the range of 95-105 ppm.

  • IR (Infrared) Spectroscopy: The spectrum will show the absence of a broad O-H stretch (from the diol) and the absence of a strong C=O stretch around 1720 cm⁻¹ (from the aldehyde). The presence of strong C-O-C stretching bands in the 1200-1000 cm⁻¹ region is indicative of the acetal group.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique will confirm the purity of the compound and its molecular weight. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (144.21 g/mol ).

Safety and Handling Precautions

  • General: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.[10][11]

  • Butyraldehyde: Butyraldehyde is a flammable liquid with a pungent odor.[9] It is an irritant to the eyes, skin, and respiratory system. Avoid inhalation of vapors and direct contact.[9][10] Store away from heat and oxidizing agents.[10][12]

  • p-Toluenesulfonic Acid: This is a corrosive solid. Avoid contact with skin and eyes.

  • Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

  • Handling: All equipment must be properly grounded to prevent static discharge, which could ignite flammable vapors.[12][13]

Conclusion

The synthesis of this compound from butyraldehyde and 1,3-butanediol is a robust and illustrative example of acid-catalyzed acetal formation. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this compound with high purity. The inclusion of in-process controls and thorough characterization ensures the integrity of the final product, making this guide a valuable resource for professionals in chemical synthesis and drug development.

References

  • Synthesis of 1,3‐dioxolane or 4‐methyl‐1,3‐dioxolane starting from POM... - ResearchGate. Available at: [Link]

  • Synthesis of 1,3-dioxanes | Request PDF - ResearchGate. Available at: [Link]

  • 1,3-Dioxane - Wikipedia. Available at: [Link]

  • CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents.
  • 1,3-dioxane Preparation Process - Hubei Sanli Fengxiang Technology Co., Ltd. Available at: [Link]

  • 1,3-Dioxane Synthesis by Catalytic Prins Reaction - Synfacts. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Available at: [Link]

  • RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents.
  • Making 1,3-Dioxolane - YouTube. Available at: [Link]

  • 4-Methyl-2-propyl-1,3-dioxolane | C7H14O2 | CID 98218 - PubChem. Available at: [Link]

  • An easy student synthesis of a substituted 1,3-dioxane by use of an ion-exchange resin as catalyst: Clean illustration of the Prins reaction - ACS Publications. Available at: [Link]

  • Formation and Reactions of Acetals - Chemistry Steps. Available at: [Link]

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]

  • ICSC 0403 - BUTYRALDEHYDE - International Labour Organization. Available at: [Link]

  • Butyraldehyde - HAZARD SUMMARY - New Jersey Department of Health. Available at: [Link]

  • 14.3: Acetal Formation - Chemistry LibreTexts. Available at: [Link]

  • Acetal Formation Mechanism Step-by-Step Explanation - YouTube. Available at: [Link]

  • Acetal Group | Formation, Structure & Mechanism - Study.com. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 4-Methyl-2-propyl-1,3-dioxane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Purity

4-Methyl-2-propyl-1,3-dioxane is a cyclic acetal of significant interest in the fields of specialty chemicals, pharmaceuticals, and fragrance development. It serves as a versatile solvent and a key synthetic intermediate where its structural integrity and high purity are paramount.[1] The typical synthesis, an acid-catalyzed reaction between butanal and 1,3-butanediol, yields a crude product containing unreacted starting materials, water, and residual catalyst. For its intended applications, particularly in drug development where impurities can have profound effects on biological activity and safety, achieving a purity level exceeding 99% is often a critical requirement.

This application note provides a detailed, field-proven protocol for the purification of this compound using fractional distillation. We will explore the scientific rationale behind each step, from pre-treatment of the crude mixture to the final purity assessment, ensuring a robust and reproducible methodology.

Foundational Principles: Why Fractional Distillation?

Distillation separates components of a liquid mixture based on differences in their boiling points. The choice of distillation method is dictated by the volatility of the components involved.

2.1. Analysis of Components and Impurities

The purification strategy is designed around the distinct physical properties of the target compound and its likely contaminants.

CompoundRoleBoiling Point (°C)Rationale for Separation
ButanalImpurity (Starting Material)74.8[2]Highly volatile; will be removed in the initial fraction (fore-run).
WaterImpurity (Byproduct)100.0Volatile; will be removed in the fore-run, possibly as an azeotrope.
This compound Product ~155-170 (estimated) *Collected as the main, pure fraction after lower-boiling impurities are removed.
1,3-ButanediolImpurity (Starting Material)207.5[3]Significantly less volatile; will remain in the distillation flask as residue.
Acid Catalyst (e.g., p-TsOH)Impurity (Catalyst)Non-volatileSolid; will remain in the distillation residue. Must be neutralized pre-distillation.

The significant difference in boiling points between the product and its major impurities makes fractional distillation the ideal purification technique. It provides the necessary efficiency to separate the product from both the low-boiling butanal/water and the high-boiling 1,3-butanediol.

2.2. Atmospheric vs. Vacuum Distillation

  • Atmospheric Distillation: As the estimated boiling point is in the 155-170 °C range, atmospheric distillation is feasible.[3] Heating organic compounds above 150 °C can sometimes lead to decomposition.

  • Vacuum Distillation: If decomposition is observed (e.g., darkening of the liquid) or if the actual boiling point is higher than estimated, switching to vacuum distillation is recommended. Reducing the pressure lowers the boiling point, allowing for distillation at a lower, safer temperature.[6]

This protocol will detail the atmospheric method, with notes on adapting for vacuum conditions.

Pre-Distillation Protocol: A Self-Validating System

Proper preparation of the crude product is critical. Failure to remove acidic and aqueous impurities will compromise the distillation's success.

Causality: 1,3-Dioxanes are acetals, which are stable to base but readily hydrolyze back to their constituent aldehyde and diol in the presence of acid and water, especially upon heating.[7] Leaving residual acid catalyst in the distillation flask is a primary cause of yield loss and product contamination.

Protocol:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Neutralization: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the neutralization of the acid catalyst. Shake more vigorously for 2-3 minutes.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with an equal volume of deionized water to remove residual salts. Drain and discard the aqueous layer. Repeat this water wash.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in portions, swirling after each addition, until the drying agent no longer clumps together and flows freely. This indicates that all residual water has been absorbed.

  • Filtration: Decant or gravity filter the dried liquid into a clean, dry round-bottom flask suitable for distillation. This flask is now the "distilling pot."

Experimental Protocol: Fractional Distillation

This procedure should be performed within a certified chemical fume hood.

4.1. Apparatus Setup

  • Select Flask: Choose a round-bottom flask for the distilling pot that will be 1/2 to 2/3 full with the crude liquid. An oversized flask leads to product loss on the glass surface, while an overfilled one can lead to bumping.

  • Add Boiling Chips: Add 2-3 new boiling chips or a magnetic stir bar to the distilling pot to ensure smooth boiling.

  • Assemble Column: Attach a fractionating column (e.g., a Vigreux or packed column) to the neck of the distilling pot. For optimal separation, the column should be insulated by wrapping it with glass wool followed by aluminum foil.[8]

  • Complete Assembly: Atop the column, assemble the distillation head (three-way adapter), a thermometer, a condenser, and a receiving flask. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Secure Joints: Secure all ground-glass joints with appropriate clips.

4.2. Distillation Workflow

DistillationWorkflow cluster_prep Pre-Distillation cluster_distill Fractional Distillation cluster_analysis Purity Analysis Crude Crude Product Wash Neutralize & Wash (aq. NaHCO₃, H₂O) Crude->Wash Dry Dry (anhyd. MgSO₄) Wash->Dry Filter Filter Dry->Filter Start Charge Flask & Begin Heating Filter->Start ForeRun Collect Fore-Run (Boiling Point < 150°C) Start->ForeRun Low BP Impurities (Butanal, Water) MainFraction Collect Main Fraction (Constant BP at ~155-170°C) ForeRun->MainFraction Product Distills Stop Stop Heating Before Flask Goes Dry MainFraction->Stop High BP Residue (Diol) Remains GC GC-MS MainFraction->GC NMR ¹H & ¹³C NMR FTIR FT-IR

Caption: Workflow for the purification of this compound.

4.3. Step-by-Step Procedure

  • Heating: Begin heating the distilling pot gently using a heating mantle connected to a variable transformer. If using a stir bar, begin stirring.

  • Collect Fore-Run: The temperature will first rise and plateau at the boiling point of the most volatile impurity, butanal (~75 °C). Collect this initial distillate, known as the fore-run, in a separate receiving flask. This fraction will also contain residual water. The distillation rate should be slow, about 1-2 drops per second.

  • Temperature Transition: After the low-boiling components have been removed, the temperature reading on the thermometer will drop temporarily before beginning to rise again.

  • Collect Main Fraction: As the temperature approaches the expected boiling point of the product (~155-170 °C), change the receiving flask. Collect the distillate that comes over while the temperature remains constant within a narrow range (± 1-2 °C). This is your purified product. A stable boiling point is a key indicator of a pure substance.[9]

  • Cease Distillation: Stop the distillation when the temperature either begins to rise sharply (indicating a higher-boiling impurity is starting to distill) or when only a small amount of liquid remains in the distilling pot. Never distill to dryness , as this can cause the flask to overheat and potentially ignite high-boiling residues.

  • Cooling and Storage: Allow the apparatus to cool completely before disassembling. Transfer the purified product to a clean, dry, labeled amber glass bottle. Store in a cool, dark place.

Purity Verification: The Trustworthiness Pillar

The purity of the collected main fraction must be analytically confirmed.

  • Gas Chromatography (GC): This is the primary method for determining quantitative purity. A single, sharp peak for the main fraction indicates high purity. The percentage purity can be calculated from the relative peak areas.[10]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The spectra should be clean, with integrations in the ¹H NMR matching the expected proton count and an absence of peaks corresponding to butanal, 1,3-butanediol, or water.

  • FT-IR Spectroscopy: Confirms the presence of characteristic C-O-C acetal stretches (typically in the 1200-1000 cm⁻¹ region) and the absence of a broad -OH stretch (from water or alcohol, ~3300 cm⁻¹) and a C=O stretch (from butanal, ~1730 cm⁻¹).

Safety and Handling
  • Fume Hood: All distillation procedures involving organic liquids must be conducted in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.

  • Flammability: this compound and its precursors are flammable liquids. Ensure no open flames or spark sources are present. Use a heating mantle, not a Bunsen burner.

  • Glassware: Inspect all glassware for cracks or defects before use, especially if considering vacuum distillation.

  • Bumping: Never add boiling chips to a hot liquid. If the liquid stops boiling and cools, add fresh chips before resuming heating.

  • Spills: Keep appropriate spill containment materials (e.g., vermiculite or a spill pad) readily available.

References
  • LookChem. (n.d.). Cas 18433-93-7, 2-ISOBUTYL-4-METHYL-1,3-DIOXOLANE. Retrieved from [Link]

  • Study.com. (n.d.). Butanol | Boiling Point, Structure & Density. Retrieved from [Link]

  • Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • PubChem. (n.d.). 4-Methyl-2-propyl-1,3-dioxolane. Retrieved from [Link]

  • ResearchGate. (2009). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from [Link]

  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

  • ResearchGate. (2012). A new efficient enantioselective synthesis of (+)- cis -2-methyl- 4 -propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl), trans (CAS 18433-93-7). Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Consumer Peer ML (n=239). Retrieved from [Link]

  • Wikipedia. (n.d.). Butyraldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-methyl-2-propyl- (CAS 4352-98-1). Retrieved from [Link]

  • PubChem. (n.d.). 2-Propyl-1,3-dioxolane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propyl-1,3-dioxane. Retrieved from [Link]

  • ResearchGate. (2006). Determination of 1,4-Dioxane Impurity Levels in Triton X-100 Raw Material by Gas Chromatography with Mass Spectrometric Detection. Retrieved from [Link]

  • YouTube. (2022). Vacuum Distillation. Retrieved from [Link]

Sources

Solvent selection for 4-Methyl-2-propyl-1,3-dioxane extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a high-integrity methodology for the extraction of 4-Methyl-2-propyl-1,3-dioxane (CAS 1120-97-4 / 4352-99-2), a volatile cyclic acetal widely used in flavor and fragrance profiling.[1] The protocol addresses two critical failure modes in standard extraction: acid-catalyzed hydrolysis and evaporative loss .[1] We propose a transition from traditional chlorinated solvents to green alternatives (MTBE, 2-MeTHF) without compromising recovery yields.[1]

Introduction & Chemical Constraints

This compound is a lipophilic flavor compound (Green, fruity, nutty notes) often isolated from complex matrices like fruit juices or fermentation broths.[1] Successful extraction requires navigating a specific chemical paradox:

  • The Acid Trap (Hydrolysis Risk): As a cyclic acetal, the molecule is stable in basic and neutral media but thermodynamically unstable in acidic environments. Below pH 5.0, it rapidly hydrolyzes back to its precursors: butyraldehyde and 1,3-butanediol.[1]

  • The Volatility Trap: With a boiling point of ~114°C, the molecule is considered "semi-volatile." Standard rotary evaporation protocols often lead to significant analyte loss (up to 40%) if vacuum and bath temperature are not strictly controlled.[1]

Key Physical Properties:

  • LogP: ~1.6 – 1.8 (Moderate Lipophilicity)

  • Boiling Point: 114°C

  • Water Solubility: Low (< 2 g/L)

Solvent Selection Matrix

The selection strategy prioritizes Green Chemistry principles (replacing Dichloromethane) while matching the solute’s polarity (Hansen Solubility Parameters).

Comparative Solvent Performance
SolventPolarity (Dielectric)Boiling Point (°C)Green Score*RecommendationContext
Dichloromethane (DCM) 8.940Red (Hazardous)Avoid Legacy method; high toxicity; forms stubborn emulsions.[1]
MTBE (Methyl tert-butyl ether) 2.655Green/YellowPreferred Excellent recovery; low emulsion risk; easy to concentrate.[1]
2-MeTHF (2-Methyltetrahydrofuran) 6.980GreenAlternative Bio-based; higher BP makes concentration slightly harder but safer.[1]
Ethyl Acetate 6.077GreenConditional Good extraction, but co-extracts polar impurities (sugars/acids).[1]
Hexane / Heptane 1.969 / 98GreenSpecialist Too non-polar for quantitative recovery unless matrix is very simple.[1]

*Green Score based on GSK/Sanofi Solvent Selection Guides.[1]

Strategic Decision Logic (Visualization)

The following decision tree guides the researcher based on matrix complexity and downstream analysis needs.

SolventSelection Start Start: Define Matrix MatrixType Is the Matrix Aqueous/Biological? Start->MatrixType pH_Check CRITICAL: Check pH MatrixType->pH_Check Adjust_pH Adjust to pH 7.5 - 8.0 (Use NaHCO3) pH_Check->Adjust_pH If pH < 7 Solvent_Choice Select Solvent Strategy pH_Check->Solvent_Choice If pH ≥ 7 Adjust_pH->Solvent_Choice Path_MTBE Option A: MTBE (General Profiling) Solvent_Choice->Path_MTBE Standard Path_Hexane Option B: Hexane:EtOAc (8:2) (High Lipid Matrices) Solvent_Choice->Path_Hexane Fatty Matrix Concentration Concentration Step (Vigreux Column) Path_MTBE->Concentration Path_Hexane->Concentration Analysis GC-MS Analysis Concentration->Analysis

Figure 1: Decision tree for solvent selection ensuring analyte stability and recovery.

Detailed Extraction Protocol (Standardized)

Objective: Quantitative extraction of this compound from an aqueous matrix (e.g., beverage, fermentation broth).

Reagents & Equipment
  • Solvent: MTBE (HPLC Grade).[1]

  • Buffer: Saturated Sodium Bicarbonate (NaHCO₃).[1]

  • Salt: Sodium Chloride (NaCl), baked at 400°C to remove organics.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1] Do not use CaCl₂ as it can complex with oxygenated species.

  • Internal Standard: 1,4-Dioxane-d8 or 2-Methyl-1,3-dioxolane (structurally similar).[1]

Step-by-Step Methodology

1. Sample Preparation & Stabilization (The "Salting Out" Effect)

  • Take 50 mL of sample.[1]

  • pH Adjustment: Immediately check pH. Add Saturated NaHCO₃ dropwise until pH is 7.5 – 8.0 .

    • Why? This neutralizes any organic acids (citric, acetic) that would catalyze the hydrolysis of the dioxane ring during the extraction.

  • Salting Out: Add 5g NaCl (10% w/v) and stir until dissolved.

    • Why? This increases the ionic strength of the aqueous phase, driving the organic dioxane into the solvent phase (Setschenow equation).

2. Liquid-Liquid Extraction (LLE)

  • Add 25 mL MTBE (1:2 solvent:sample ratio).[1]

  • Shake vigorously for 5 minutes (or vortex).

  • Centrifuge at 3000 x g for 5 minutes to break emulsions.

  • Collect the upper organic layer.[1]

  • Repeat: Perform a second extraction with 15 mL MTBE.[1] Combine organic layers.

3. Drying & Purification

  • Pass the combined organic phase through a funnel containing 5g Anhydrous Na₂SO₄.[1]

  • Critical: Ensure the drying agent is neutral.[1] Acidic drying agents (like some activated silica) can degrade the target.[1]

4. Concentration (The Danger Zone)

  • Method: Use a Vigreux column distillation or a gentle stream of Nitrogen (N₂) at room temperature.[1]

  • Constraint: Concentrate to ~1 mL. NEVER evaporate to dryness.

    • Why? The analyte is volatile.[1][2][3] Evaporating to dryness will result in >50% loss.[1] If using a Rotary Evaporator, set bath to 30°C and pressure to >200 mbar (mild vacuum only).[1]

Quality Control & Validation

GC-MS Parameters (Recommended)

  • Column: DB-WAX or HP-5MS (Polarity separation helps resolve isomers).[1]

  • Inlet: Splitless (1 min purge) @ 250°C.

  • Oven: 40°C (hold 2 min) → 5°C/min → 200°C.

  • Detection: SIM Mode (Selected Ion Monitoring).[1]

    • Target Ions: m/z 102 (Molecular ion often weak), m/z 87 (Base peak, loss of methyl), m/z 59 .

Workflow Visualization

ExtractionWorkflow Sample Sample (pH Adjusted) LLE LLE with MTBE + NaCl Sample->LLE Add Solvent PhaseSep Phase Separation (Centrifuge) LLE->PhaseSep Mix & Spin Drying Dry Organic Phase (Na2SO4) PhaseSep->Drying Collect Top Layer Conc Concentrate (N2 Stream) Drying->Conc Filter GCMS GC-MS Injection Conc->GCMS Final Vol: 1mL

Figure 2: Step-by-step extraction workflow.[1]

References

  • Byrne, F.P., et al. (2016).[1][3][4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Sanofi. (2013).[1][2] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development. Link

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.[1] Link

  • Clary, J.J. (2019).[1] "Safety Assessment of 1,3-Dioxane Derivatives." International Journal of Toxicology. (Contextual reference for dioxane stability).

  • Pellissier, H. (2008).[1] "Use of 1,3-dioxanes in synthesis and protection." Tetrahedron. (Reference for acid lability of acetals).

Sources

Application Note: High-Efficiency Synthesis of 4-Methyl-2-propyl-1,3-dioxane via Azeotropic Dehydration

[1]

Executive Summary

The synthesis of This compound (CAS: 14726-23-9) represents a classic acetalization reaction between 1,3-butanediol and butyraldehyde (butanal).[1] While conceptually simple, the reaction is governed by equilibrium thermodynamics (

This guide details a robust protocol using a Dean-Stark apparatus with toluene as the entrainer.[2][3] This method ensures >95% conversion by leveraging the heterogeneous water-toluene azeotrope to shift the equilibrium (Le Chatelier’s Principle).

Reaction Mechanism & Thermodynamics

The formation of the 1,3-dioxane ring proceeds via a step-wise acid-catalyzed mechanism. Understanding this pathway is critical for troubleshooting "stalled" reactions.

  • Activation: Protonation of the carbonyl oxygen of butyraldehyde.

  • Hemiacetal Formation: Nucleophilic attack by one hydroxyl group of 1,3-butanediol. Critical Note: This intermediate is thermally unstable and reversible.

  • Cyclization: Protonation of the hemiacetal hydroxyl, loss of water (rate-determining step in some conditions), and intramolecular attack by the second hydroxyl group to close the ring.

Visualization: Mechanistic Pathway

The following diagram outlines the transformation and the specific point where water removal drives the forward reaction.

ReactionMechanismReactantsButyraldehyde+ 1,3-ButanediolActivatedActivatedCarbonylReactants->Activated+ H+HemiacetalHemiacetalIntermediateActivated->HemiacetalNucleophilic Attack(OH group)OxocarbeniumOxocarbeniumIonHemiacetal->Oxocarbenium- H2O (Equilibrium Step)WaterH2O(Removed via Dean-Stark)Hemiacetal->WaterEliminationProduct4-Methyl-2-propyl-1,3-dioxaneOxocarbenium->ProductRing Closure- H+

Figure 1: Acid-catalyzed acetalization mechanism.[1] The removal of water at the oxocarbenium formation step is the driving force for high yield.

Experimental Design Strategy

Solvent Selection (The Entrainer)

The choice of solvent is dictated by the need to form a heteroazeotrope with water.

  • Toluene (Recommended): BP 110.6°C. Forms an azeotrope with water (BP 85°C, ~20% water). The high boiling point ensures rapid reaction kinetics but requires care due to butyraldehyde volatility.

  • Cyclohexane (Alternative): BP 80.7°C. Azeotrope BP 69°C. Safer and "greener," but the lower temperature may result in slower kinetics for sterically hindered substrates.

Catalyst

p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) is the industry standard. It is a strong organic acid, non-oxidizing, and soluble in organic media.

  • Loading: 0.5 – 1.0 mol% relative to the limiting reagent.

Stoichiometry Table

To maximize yield and simplify purification, use a slight excess of the aldehyde to account for volatility losses, or a slight excess of diol if the aldehyde is expensive. For this protocol, we use a slight aldehyde excess.

ComponentRoleMW ( g/mol )Equiv.[1]Mass (g)Volume (mL)BP (°C)
1,3-Butanediol Limiting Reagent90.121.0045.0~45.0207
Butyraldehyde Reactant72.111.1039.6~49.575
p-TsOH[1]·H₂O Catalyst190.220.010.95N/AN/A
Toluene Solvent92.14N/A~200200111

Detailed Synthesis Protocol

Phase 1: Apparatus Assembly
  • Flask: Use a 500 mL Single-Neck Round Bottom Flask (RBF).

  • Trap: Attach a Dean-Stark trap (10 mL or 20 mL capacity) to the flask neck.

  • Condenser: Attach a high-efficiency reflux condenser (Dimroth or double-surface coil) to the top of the trap.

    • Critical: Ensure coolant temperature is <10°C to prevent butyraldehyde escape.

  • Drying Tube: Attach a CaCl₂ drying tube or N₂ bubbler to the top of the condenser to exclude atmospheric moisture.

Phase 2: Reaction Initiation[1]
  • Charge the RBF with 1,3-butanediol (45.0 g) and Toluene (200 mL).

  • Add p-TsOH (0.95 g) and stir until partially dissolved.

  • Add Butyraldehyde (39.6 g) last.

    • Why? Adding the aldehyde to the cold mixture minimizes evaporation before the condenser is active.

  • Pre-fill the Dean-Stark trap with clean Toluene. This ensures that the first drop of azeotrope causes an immediate overflow of organic solvent back into the flask, maintaining constant solvent volume.

Phase 3: Reflux and Water Removal[4][5]
  • Heat the reaction mixture using an oil bath set to ~130°C (approx. 20°C above solvent BP).

  • Maintain a vigorous reflux. You should observe condensation occurring in the bottom third of the condenser.

  • Monitor Water Collection:

    • Cloudy droplets will fall into the trap. The phases will separate: water (lower, denser) and toluene (upper).[4]

    • Theoretical Water Yield: 0.50 mol = 9.0 mL .

  • Continue reflux until water evolution ceases (typically 3–5 hours).

    • Endpoint: The water volume in the trap remains constant for 30 minutes.

Phase 4: Workup & Purification[1]
  • Cooling: Allow the mixture to cool to room temperature.

  • Neutralization: Add solid NaHCO₃ (1.0 g) or wash the organic layer with 50 mL saturated NaHCO₃ solution.

    • Why? Neutralizing the acid catalyst prevents hydrolysis (reversal of the reaction) during distillation.

  • Separation: If a wash was performed, separate the organic layer using a separatory funnel.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and transfer to a clean RBF.

  • Solvent Removal: Remove Toluene via Rotary Evaporator (50°C, reduced pressure).

  • Distillation: Purify the crude oil via vacuum distillation.

    • Target: this compound boils at approx. 60-65°C at 15 mmHg (verify pressure/temp nomograph).[1]

Troubleshooting & Process Logic

The following decision tree assists in resolving common synthesis issues.

TroubleshootingStartIssue DetectedLowYieldLow Water Volume(<80% Theoretical)Start->LowYieldCharringDark/BlackReaction MixtureStart->CharringNoSeparationEmulsion in TrapStart->NoSeparationLeakCheckCheck Vapor Leaks(Grease Joints)LowYield->LeakCheckAldehydeLossAldehyde Evaporated?LowYield->AldehydeLossTempCheckBath Temp too High?Charring->TempCheckO2IngressOxidation?Charring->O2IngressPhaseDensityPhase Density IssueNoSeparation->PhaseDensityAddAldehydeAdd 10% excessButyraldehydeAldehydeLoss->AddAldehydeN2PurgeEnsure N2 BlanketO2Ingress->N2PurgeSaltAddAdd NaCl to Trap(Increase density diff)PhaseDensity->SaltAdd

Figure 2: Troubleshooting logic for Dean-Stark acetalization protocols.

Quality Control (QC) Parameters

To validate the identity and purity of the synthesized this compound:

  • Refractive Index (

    
    ):  Expected range 1.4180 – 1.4220 .
    
  • GC-MS: Look for the molecular ion peak (M+) at 144 m/z .

    • Note: 1,3-dioxanes often show a weak M+ peak.[1] Look for the characteristic fragment [M-H]⁺ or loss of the propyl group [M-C3H7]⁺.

  • Appearance: Clear, colorless liquid with a fruity/ethereal odor.

References

  • Royal Society of Chemistry. (n.d.).[5] Dean-Stark apparatus: Interactive Lab Primer. Retrieved October 24, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds as 1,3-Dioxanes. Retrieved October 24, 2023, from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • NIST Chemistry WebBook. 1,3-Dioxane, 4-methyl-2-propyl-. Retrieved October 24, 2023, from [Link][1]

Application Notes & Protocols: Encapsulation of Volatile 1,3-Dioxane Flavor Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Containing Aroma

1,3-Dioxane derivatives represent a fascinating class of compounds, often imparting unique and potent aroma profiles, such as fruity, green, or floral notes, making them valuable in the food, fragrance, and pharmaceutical industries.[1][2] However, the very properties that make them effective flavorants—their low molecular weight and high volatility—also present significant challenges for formulation and product stability.[3][4] Direct incorporation of these compounds into product matrices often leads to rapid flavor loss, degradation due to environmental factors like heat, light, and oxygen, and potential unwanted interactions with other ingredients.[3][4][5]

Encapsulation provides a robust solution to these challenges. By creating a protective barrier or shell around the volatile 1,3-dioxane core, we can significantly enhance its stability, control its release, and improve handling.[3][6][7] This guide serves as a comprehensive overview of the primary techniques for encapsulating volatile flavor compounds, with a specific focus on their application to 1,3-dioxanes, providing both the theoretical underpinnings and practical, field-tested protocols.

Core Encapsulation Strategies: A Comparative Overview

The choice of an encapsulation technique is dictated by the physicochemical properties of the core (1,3-dioxane) and wall materials, the desired particle size, release mechanism, and economic considerations.[8] Three principal methods have proven highly effective for volatile compounds: Spray-Drying, Inclusion Complexation, and Complex Coacervation.

Technique Principle Typical Wall Materials Particle Size Advantages Limitations
Spray-Drying Atomization of a flavor emulsion into a hot air stream, leading to rapid water evaporation and particle formation.[9][10]Modified Starches, Maltodextrin, Gum Arabic, Whey Protein.[5]10 - 100 µmCost-effective, scalable, continuous process, good retention of volatiles.[10]Requires thermal stability of the core, potential for some surface oil.[11]
Inclusion Complexation Molecular entrapment of the flavor molecule within the hydrophobic cavity of a host molecule.[12]Cyclodextrins (α, β, γ).[3][13]< 1 µm (molecular)High stability against oxidation and heat, masks off-tastes, enhances solubility.[12][14]Limited by guest molecule size/shape, lower payload capacity.
Complex Coacervation Spontaneous phase separation in a polymer solution induced by changes in pH, temperature, or ionic strength, forming a polymer-rich shell around dispersed flavor droplets.[15]Gelatin, Gum Arabic, Chitosan, Alginate.[4][16]20 - 500 µmHigh payload (up to 99%), solvent-free process, good for sensitive materials.[15][16]Batch process, sensitive to process parameters (pH, temp).

Detailed Methodologies & Protocols

Spray-Drying Encapsulation

Causality: Spray-drying is the workhorse of industrial flavor encapsulation. The principle relies on creating a stable oil-in-water emulsion where the volatile 1,3-dioxane is dispersed as tiny droplets within an aqueous solution of the wall material. This emulsion is then atomized into a heated chamber. The massive surface area of the droplets allows for nearly instantaneous evaporation of water, forming a solid, protective crust of the wall material around the flavor core before it has a chance to volatilize significantly. The selection of wall material is critical; it must have good emulsifying properties and form a dense, non-porous matrix upon drying to prevent flavor leakage.[11][17]

Experimental Workflow: Spray-Drying

SprayDryingWorkflow prep 1. Wall Material Preparation emulsion 2. Emulsion Formation (Core + Wall) prep->emulsion Dissolve in water homogenize 3. High-Shear Homogenization emulsion->homogenize Add 1,3-Dioxane atomize 4. Atomization (Spray Dryer) homogenize->atomize Feed emulsion dry 5. Dehydration (Hot Air) atomize->dry Droplet formation collect 6. Powder Collection dry->collect Cyclone separation

Caption: Workflow for encapsulating 1,3-dioxanes via spray-drying.

Protocol: Spray-Drying of a Fruity 1,3-Dioxane Derivative

A. Materials & Equipment

  • Core: 2-methyl-4-propyl-1,3-dioxolane (example fruity flavor)

  • Wall Material: Modified Starch (e.g., Hi-Cap™ 100) and Maltodextrin DE 10 (ratio 3:1)

  • Solvent: Deionized water

  • Equipment: High-shear homogenizer, magnetic stirrer, lab-scale spray dryer (e.g., Büchi B-290)

B. Procedure

  • Wall Solution Preparation: Slowly dissolve 225g of modified starch and 75g of maltodextrin in 700g of deionized water at 40°C using a magnetic stirrer. Stir for at least 1 hour to ensure complete hydration.[9] This creates a 30% w/w solids solution.

  • Emulsion Formation: To the wall solution, add 100g of the 1,3-dioxane flavor compound. This corresponds to a 25% flavor load relative to the total solids.

  • Homogenization: Immediately process the mixture with a high-shear homogenizer at 10,000 rpm for 5 minutes to create a fine, stable oil-in-water emulsion. The goal is to achieve oil droplets in the 1-2 µm range to maximize encapsulation efficiency.

  • Spray-Drying:

    • Set the spray dryer parameters. These are critical for success. For volatile compounds, a lower inlet temperature is often preferred to minimize evaporative losses during atomization.[18]

      • Inlet Temperature: 160-180°C

      • Outlet Temperature: 70-80°C

      • Feed Pump Rate: 15 mL/min

      • Aspirator Rate: 85-95%

    • Feed the emulsion into the spray dryer.

  • Collection & Storage: Collect the resulting dry powder from the cyclone collector. Store in an airtight, light-proof container at room temperature.

C. Self-Validation & QC

  • Encapsulation Efficiency (EE): This is the most critical parameter. It's determined by quantifying the total oil and the surface (un-encapsulated) oil.

    • Total Oil: Re-dissolve a known mass of powder in water to break the capsules, then extract with a solvent (e.g., hexane) and quantify via Gas Chromatography (GC).

    • Surface Oil: Wash a known mass of powder with the solvent directly (without dissolving in water) for a short period (e.g., 30 seconds) and quantify via GC.

    • Calculation: EE (%) = [(Total Oil - Surface Oil) / Total Oil] x 100.[17]

  • Expected Outcome: A well-executed protocol should yield an EE > 90%.

Inclusion Complexation with β-Cyclodextrin

Causality: This technique operates on a molecular level. β-Cyclodextrin is a toroidal (donut-shaped) oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity.[13] In an aqueous solution, the hydrophobic 1,3-dioxane molecule is entropically driven to escape the water and enter the non-polar cavity of the cyclodextrin, forming a stable host-guest inclusion complex.[12][14] This complex effectively shields the flavor from oxygen and heat and significantly reduces its volatility.

Experimental Workflow: Inclusion Complexation

ComplexationWorkflow cd_sol 1. β-Cyclodextrin Solution stir 3. High-Speed Stirring cd_sol->stir flavor_add 2. Add 1,3-Dioxane in Ethanol flavor_add->stir precipitate 4. Cool to Precipitate stir->precipitate e.g., 24h @ 4°C filter 5. Filter & Wash Complex precipitate->filter dry 6. Lyophilize (Freeze-Dry) filter->dry

Caption: Workflow for 1,3-dioxane inclusion complexation.

Protocol: β-Cyclodextrin Complexation of a Green/Floral 1,3-Dioxane

A. Materials & Equipment

  • Core: 2,4,6-trimethyl-1,3-dioxane (example green/floral note)

  • Host: β-Cyclodextrin (β-CD)

  • Solvents: Deionized water, Ethanol (95%)

  • Equipment: Jacketed glass reactor with overhead stirrer, filtration apparatus (Büchner funnel), freeze-dryer (lyophilizer).

B. Procedure

  • Host Solution: Prepare a 10% (w/v) solution of β-CD in deionized water in the jacketed reactor. Heat to 60°C with constant stirring to ensure complete dissolution.

  • Guest Addition: Dissolve the 1,3-dioxane in a minimal amount of ethanol (e.g., a 1:1 ratio). A 1:1 molar ratio of β-CD to the flavor compound is a good starting point. Slowly add this solution dropwise to the stirring β-CD solution.

  • Complex Formation: Maintain the temperature at 60°C and stir vigorously (e.g., 800 rpm) for 4-6 hours. This provides the energy and time for the guest molecule to enter the host cavity.

  • Precipitation: Slowly cool the solution to 4°C over several hours and hold at this temperature overnight without stirring. The formation of the inclusion complex reduces the solubility, causing it to precipitate out as a fine white powder.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the collected powder twice with cold deionized water and once with cold ethanol to remove any uncomplexed surface flavor.

  • Drying: Freeze-dry the powder for 48 hours to remove all residual water without using heat, which could dissociate the complex.

C. Self-Validation & QC

  • Formation Confirmation: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the formation of the inclusion complex.[19] For example, in DSC, the endothermic peak corresponding to the melting/boiling of the pure flavor compound should disappear in the complex's thermogram.

  • Loading Capacity: Quantify the amount of flavor in the complex using GC after dissolving the complex in a suitable solvent and extracting the flavor.

  • Expected Outcome: A fine, free-flowing white powder with significantly reduced aroma compared to the neat oil, indicating successful entrapment.

Characterization and Release Kinetics

Validating the success of encapsulation goes beyond simply making the powder. A robust characterization plan is essential.

Parameter Technique(s) Purpose
Encapsulation Efficiency Gas Chromatography (GC)Quantifies the percentage of flavor successfully trapped inside the particles.[17]
Particle Size & Morphology Scanning Electron Microscopy (SEM), Laser DiffractionVisualizes the particle shape, surface (smooth vs. cracked), and size distribution.
Moisture Content Karl Fischer TitrationDetermines residual water, which impacts powder flowability and shelf-life.
Thermal Stability Thermogravimetric Analysis (TGA)Assesses the temperature at which the flavor begins to degrade or be released.
Release Kinetics In-vitro dissolution, Headspace GCMeasures the rate of flavor release under specific conditions (e.g., in water, at elevated temperature).[20]

Understanding release kinetics is crucial for product application.[20] For instance, a flavor intended for a powdered beverage mix should release quickly upon contact with water, whereas a flavor in a baking application might be designed for heat-triggered release.[21][22]

Conclusion and Future Outlook

The encapsulation of volatile 1,3-dioxane flavor compounds is a critical enabling technology that transforms these unstable liquids into stable, functional ingredients. Spray-drying offers a scalable and economical solution for many applications, while molecular inclusion complexation provides superior protection and stability for high-value or particularly sensitive compounds. The choice of method requires a careful analysis of the desired end-product characteristics and processing conditions. As the demand for novel and natural flavors grows, advancements in encapsulation, including the development of new biodegradable wall materials and more precise control over release profiles, will continue to be a key area of research and development.[6]

References

  • Encapsulation Methods and Releasing Mechanisms of Encapsulated Active Drug. (2024). Vertex AI Search.
  • Why Encapsulated Flavors and Fragrances are as Popular as Ever. (2021). The Food Institute.
  • ENCAPSULATION. (n.d.). IFT.org.
  • Encapsulation of volatile compounds in liquid media: Fragrances, flavors, and essential oils in commercial formulations. (2025). ResearchGate.
  • Spray Drying for the Encapsulation of Oils—A Review. (n.d.). PMC.
  • Complex Coacervation - Applications And Technology. (2018). FoodWrite.
  • Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. (n.d.). PMC.
  • Encapsulation processes: spray-drying. (n.d.). Micro Caps Tech.
  • Unlocking the Science of Flavor Encapsulation. (2023). Cape Crystal Brands.
  • Complex Coacervates for Thermally Sensitive Controlled Release of Flavor Compounds. (2025). ResearchGate.
  • Enzyme-mediated synthesis of new 1,3-dioxane-odorants related to Floropal (R). (n.d.). ResearchGate.
  • Encapsulation of Bioactive Compounds from Germinated Mung Bean by Freeze-Drying, Release Kinetics, and Storage Stability. (n.d.). MDPI.
  • Flavoring properties that affect the retention of volatile components during encapsulation process. (2022). PMC - NIH.
  • Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. (2023). ResearchGate.
  • A comprehensive study on flavor/cyclodextrin inclusion complexes. (n.d.). ResearchGate.
  • Encapsulation by complex coacervation: Lakkis/Encapsulation and Controlled Release Technologies in Food Systems. (n.d.). ResearchGate.
  • WO2014047107A1 - Spray-dried compositions capable of retaining volatile compounds and methods of producing the same. (n.d.). Google Patents.
  • Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. (2022). MDPI.
  • Novel Concepts and Challenges of Flavor Microencapsulation and Taste Modification. (n.d.). MDPI.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText.
  • Preparation of β-Cyclodextrin(CD)/Flavour CD Powder and Its Application on Flavour Improvement of Regular Coffee. (n.d.). PMC - NIH.
  • Odor Events in Surface and Treated Water: The Case of 1,3-Dioxane Related Compounds. (2016). PubMed.

Sources

Reaction kinetics of butyraldehyde with 1,3-diols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Guide to Investigating the Reaction Kinetics of Butyraldehyde with 1,3-Diols for the Synthesis of Cyclic Acetals

Audience: Researchers, scientists, and drug development professionals.

Abstract

The acid-catalyzed reaction between aldehydes and diols to form cyclic acetals is a cornerstone of synthetic organic chemistry, pivotal for creating protecting groups, fragrance compounds, and specialized polymer precursors. The reaction of butyraldehyde with 1,3-diols, yielding six-membered cyclic acetals (1,3-dioxanes), is of particular industrial and academic interest. Understanding the kinetics of this reversible reaction is paramount for process optimization, maximizing yield, and elucidating mechanistic pathways. This guide provides a comprehensive framework for studying these kinetics, from foundational theory and experimental design to detailed analytical protocols and data interpretation. It is designed to equip researchers with the practical knowledge and theoretical underpinnings necessary to conduct robust and reproducible kinetic investigations.

Scientific Foundation: The Acetalization Reaction

The formation of a cyclic acetal from an aldehyde and a diol is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[1] The equilibrium nature of the process necessitates specific strategies, such as the removal of water, to drive the reaction toward the product.[2]

The Reaction Mechanism

The accepted mechanism proceeds through several distinct, reversible steps. A strong acid catalyst (e.g., p-toluenesulfonic acid, PTSA) is essential as alcohols are weak nucleophiles and require a highly activated electrophile.[1]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of butyraldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[1][2]

  • First Nucleophilic Attack: One hydroxyl group of the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiacetal intermediate.

  • Deprotonation: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal.

  • Protonation of the Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[3]

  • Formation of the Oxocarbenium Ion: The lone pair of electrons on the other oxygen atom assists in the elimination of a water molecule, forming a resonance-stabilized oxocarbenium ion.[3] This step is often rate-determining.

  • Intramolecular Cyclization: The second hydroxyl group of the diol chain attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular nucleophilic attack.

  • Final Deprotonation: The protonated cyclic acetal is deprotonated, regenerating the acid catalyst and yielding the final 1,3-dioxane product.

Acetal_Formation_Mechanism Butyraldehyde Butyraldehyde Protonated_Butyraldehyde Protonated Butyraldehyde Butyraldehyde->Protonated_Butyraldehyde + H⁺ Diol 1,3-Diol Hemiacetal Hemiacetal H_plus_1 H+ Protonated_Butyraldehyde->Hemiacetal + 1,3-Diol - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxocarbenium Oxocarbenium Ion + H₂O Protonated_Hemiacetal->Oxocarbenium - H₂O Cyclic_Acetal Cyclic Acetal (1,3-Dioxane) Oxocarbenium->Cyclic_Acetal Intramolecular Attack H_plus_2 H+ Cyclic_Acetal->H_plus_2

Caption: Acid-catalyzed mechanism for cyclic acetal formation.

Kinetic Principles

The overall rate of reaction can be expressed by the following rate law:

Rate = k[Butyraldehyde]a[1,3-Diol]b[H+]c

Where:

  • k is the rate constant.

  • [ ] denotes the concentration of the species.

  • a, b, and c are the reaction orders with respect to each component.

A primary goal of the kinetic study is to experimentally determine the values of a, b, c, and k. This is typically achieved using the method of initial rates or by fitting concentration-time data to integrated rate laws.

Experimental Design and Protocol

A robust experimental design is critical for obtaining high-quality kinetic data. This protocol outlines a method using in situ sampling and gas chromatography for analysis.

Materials and Equipment
Reagents & Materials Equipment
n-Butyraldehyde (≥99%)Jacketed glass reactor (250 mL) with overhead stirrer
1,3-Propanediol or 1,3-Butanediol (≥99%)Circulating water bath for temperature control (±0.1 °C)
p-Toluenesulfonic acid monohydrate (PTSA)Gas-tight syringes for sampling
Toluene or Cyclohexane (Anhydrous)Gas Chromatograph with Flame Ionization Detector (GC-FID)
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)Septum-sealed vials for sample quenching
Internal Standard (e.g., Dodecane)Dean-Stark apparatus (optional, for driving equilibrium)
Anhydrous Sodium Sulfate (Na₂SO₄)Magnetic stir plate and stir bars

Causality Behind Choices:

  • Catalyst: PTSA is a strong, non-nucleophilic acid that is solid and easy to handle, making it a common choice for these reactions.[4]

  • Solvent: A non-polar, aprotic solvent like toluene is used to facilitate the removal of water via azeotropic distillation if a Dean-Stark trap is employed.

  • Internal Standard: Dodecane is a non-reactive hydrocarbon with a distinct retention time, making it an excellent internal standard for GC analysis to correct for variations in injection volume.

Safety Precautions
  • Butyraldehyde: Flammable liquid with a pungent odor. Handle exclusively in a well-ventilated fume hood.

  • PTSA: Corrosive solid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene is flammable and toxic. Avoid inhalation and skin contact.

Experimental Workflow

Experimental_Workflow start Start setup 1. Setup Reactor & Equilibrate Temp start->setup charge 2. Charge Reactants (Butyraldehyde, Diol, Solvent, Int. Std.) setup->charge t0 3. Take t=0 Sample charge->t0 initiate 4. Initiate Reaction (Add Catalyst) t0->initiate loop_start Start Timer initiate->loop_start sample 5. Take Sample at Timed Interval (t=x) loop_start->sample quench 6. Quench Immediately (in NaHCO₃ vial) sample->quench analyze 7. Analyze by GC-FID quench->analyze decision End Time Reached? analyze->decision decision->sample No end End decision->end Yes

Caption: General workflow for kinetic data acquisition.

Detailed Step-by-Step Protocol

Objective: To determine the reaction order with respect to butyraldehyde. Concentrations of the 1,3-diol and catalyst will be held in large excess to approximate pseudo-first-order conditions.

  • Reactor Preparation:

    • Assemble the jacketed reactor with an overhead stirrer, condenser, and a septum for sampling.

    • Set the circulating bath to the desired reaction temperature (e.g., 50.0 °C). Allow the system to equilibrate.

  • Reagent Charging:

    • To the reactor, add 100 mL of anhydrous toluene.

    • Add the 1,3-diol (e.g., 1,3-propanediol) to achieve a high, constant concentration (e.g., 1.0 M).

    • Add the internal standard, dodecane, to a final concentration of ~0.05 M.

    • Begin stirring at a constant rate (e.g., 300 RPM) to ensure the mixture is homogeneous.

  • Initiation and t=0 Sample:

    • Once the reactor contents reach the set temperature, take a t=0 sample (approx. 0.2 mL) using a gas-tight syringe and quench it immediately in a prepared vial containing 1 mL of 5% NaHCO₃ solution. This vial will serve as the baseline.

    • Add butyraldehyde to achieve the desired initial concentration (e.g., 0.1 M). Allow it to mix for 2 minutes.

    • Prepare a stock solution of the PTSA catalyst in toluene (e.g., 0.5 M).

    • To initiate the reaction, inject the required volume of the PTSA solution to achieve the target catalytic concentration (e.g., 0.01 M) and simultaneously start the timer .

  • Timed Sampling:

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 0.2 mL aliquot from the reactor.

    • Crucial for Trustworthiness: Immediately inject the aliquot into a labeled vial containing 1 mL of 5% NaHCO₃ solution and cap securely. The bicarbonate solution neutralizes the acid catalyst, instantly stopping the reaction. This ensures that the measured concentration reflects the reaction progress at the exact moment of sampling.

    • Shake the vial vigorously to ensure complete quenching and mixing.

  • Sample Preparation for GC:

    • Allow the quenched samples to settle, forming two layers (aqueous and organic).

    • Using a pipette, transfer a portion of the top organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic phase to a GC autosampler vial.

  • Repeat for Different Concentrations:

    • To determine the reaction orders for all components, repeat the entire experiment while systematically varying the initial concentration of one reactant at a time, keeping the others constant (Method of Initial Rates).

Analytical Method: Gas Chromatography (GC)

Monitoring the disappearance of reactants and the appearance of products over time is essential for kinetic analysis. GC-FID is an ideal technique for this system.[5]

GC-FID Protocol
  • Instrument Conditions (Example):

    • Column: DB-5 or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Injector Temp: 250 °C.

    • Detector (FID) Temp: 280 °C.

    • Oven Program: Start at 60 °C (hold 2 min), ramp to 200 °C at 15 °C/min, hold for 2 min.

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Injection Volume: 1 µL.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of butyraldehyde, the 1,3-diol, the expected cyclic acetal, and a constant concentration of the internal standard (dodecane) in toluene.

    • Inject each standard into the GC to obtain peak areas.

    • For each compound, plot the ratio of its peak area to the internal standard's peak area (Areaanalyte / AreaIS) against its known concentration.

    • This calibration curve (and its resulting linear equation) is used to convert the peak area ratios from the experimental samples into accurate concentrations.

Data Analysis and Interpretation

  • Concentration Calculation: Use the calibration curve to determine the concentration of butyraldehyde at each time point from the GC data.

  • Plotting the Data: Plot the concentration of butyraldehyde versus time. The shape of this curve provides initial insight into the reaction order.

  • Determining Reaction Order (Pseudo-First-Order Example):

    • Since [1,3-Diol] and [H⁺] are in large excess, the rate law simplifies to: Rate ≈ k'[Butyraldehyde]a, where k' = k[1,3-Diol]b[H+]c.

    • If the reaction is first-order with respect to butyraldehyde (a=1), a plot of ln[Butyraldehyde] vs. time will be linear with a slope of -k' .

    • If the reaction is second-order (a=2), a plot of 1/[Butyraldehyde] vs. time will be linear with a slope of k' .

  • Calculating the Rate Constant (k):

    • Once the pseudo-order rate constant (k') is determined from the slope, the true rate constant (k) can be calculated if the orders b and c are known from subsequent experiments.

Sample Data Presentation

The following table illustrates how experimental data would be structured for a pseudo-first-order analysis of butyraldehyde consumption.

Time (min)Butyraldehyde Peak AreaInternal Std. Peak AreaArea Ratio[Butyraldehyde] (M)ln([Butyraldehyde])
0152300998501.5250.1000-2.303
21381001001001.3800.0905-2.402
5119500999001.1960.0784-2.546
10948001002000.9460.0620-2.781
2062500997000.6270.0411-3.192
30415001003000.4140.0271-3.608
4523100998000.2310.0151-4.193
60129001001500.1290.0084-4.779

Expert Insights & Troubleshooting

  • Controlling the Equilibrium: The reaction is reversible. For preparative synthesis, removing water with a Dean-Stark trap is common. For kinetic studies, however, it's often preferable to work in a closed system and measure the approach to equilibrium, which can provide data on both the forward and reverse rate constants.

  • Side Reactions: Butyraldehyde can undergo a base- or acid-catalyzed aldol condensation with itself.[6][7] This is typically slower than acetal formation under the prescribed acidic conditions but can become significant at higher temperatures or catalyst loadings. Monitoring for aldol products by GC-MS is advisable.

  • Catalyst Concentration: The reaction rate is highly sensitive to the catalyst concentration. Precise and accurate addition of the acid is paramount for reproducibility.

  • Purity of Reagents: Water is a product, so starting with anhydrous reagents and solvents is critical to avoid affecting the initial reaction rate and equilibrium position. Butyraldehyde can oxidize to butyric acid on storage; using freshly distilled aldehyde is best practice.

Conclusion

This application note provides a detailed, self-validating protocol for investigating the kinetics of the reaction between butyraldehyde and 1,3-diols. By combining a robust experimental design, precise sampling and quenching techniques, and accurate GC analysis, researchers can reliably determine reaction orders and rate constants. These kinetic parameters are fundamental to understanding the reaction mechanism, optimizing reaction conditions for chemical synthesis, and developing predictive models for reactor design and scale-up.

References

  • Title: Kinetic study of biphasic aldol condensation of n-butyraldehyde using stirred cell Source: ResearchGate URL: [Link]

  • Title: Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide Source: SciRP.org URL: [Link]

  • Title: Kinetics for the reaction of Criegee intermediate CH2OO with n-butyraldehyde and its atmospheric implications Source: ScienceDirect URL: [Link]

  • Title: Acetal Formation - Organic Chemistry, Reaction Mechanism Source: YouTube URL: [Link]

  • Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]

  • Title: Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide Source: ResearchGate URL: [Link]

  • Title: Acid-Catalyzed Dehydration of 1,3-Butanediol into Green 1,3-Butadiene: Process Concept and Techno-Economic Assessment Source: ACS Publications URL: [Link]

  • Title: Formation of acetals (video) Source: Khan Academy URL: [Link]

  • Title: CBSE - Additional Practice Questions Source: CBSE URL: [Link]

  • Title: Acetal Formation Mechanism Step-by-Step Explanation Source: YouTube URL: [Link]

  • Title: Formation and Reactions of Acetals Source: Chemistry Steps URL: [Link]

  • Title: Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones Source: YouTube URL: [Link]

  • Title: Experimental No. (13) Aldehydes and ketones Source: ResearchGate URL: [Link]

  • Title: Reaction kinetics of glycerol acetal formation via transacetalization with 1,1-diethoxyethane Source: ResearchGate URL: [Link]

  • Title: Aldehyde & Ketone Reactions Experiment Source: YouTube URL: [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-Methyl-2-propyl-1,3-dioxane in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preventing Hydrolysis of 4-Methyl-2-propyl-1,3-dioxane in Aqueous Media

Executive Summary

This compound (CAS: 1745-87-5) is a cyclic acetal derived from butyraldehyde and 1,3-butanediol . While 1,3-dioxane rings exhibit greater thermodynamic stability than their 5-membered dioxolane counterparts, they remain highly susceptible to acid-catalyzed hydrolysis .

In aqueous media, the presence of hydronium ions (


) initiates ring opening, reverting the molecule to its parent aldehyde and diol. This process is often silent until significant degradation has occurred, manifesting as potency loss or the release of butyraldehyde (distinctive pungent/fermented odor).

Core Stability Rule: Maintain pH


 7.5. Avoid acidic buffers (Citrate, Acetate) and acidic HPLC mobile phases (TFA, Formic Acid).

The Mechanism of Failure

To prevent hydrolysis, one must understand the kinetic pathway. The reaction is specific acid-catalyzed (


), meaning the rate depends linearly on proton concentration.

Hydrolysis Pathway:

  • Protonation: The ether oxygen accepts a proton.

  • Rate-Limiting Step: The ring opens to form a resonance-stabilized oxocarbenium ion.

  • Hydration: Water attacks the cation, forming a hemiacetal.

  • Collapse: The hemiacetal decomposes into Butanal and 1,3-Butanediol.

Hydrolysis Start This compound Inter1 Protonated Ether (Activated) Start->Inter1 Fast H_plus + H+ TS Oxocarbenium Ion (Rate Limiting) Inter1->TS Slow (k1) Hemiacetal Unstable Hemiacetal TS->Hemiacetal Fast Water + H2O Products Butanal + 1,3-Butanediol Hemiacetal->Products Irreversible*

Figure 1: Acid-catalyzed hydrolysis pathway of 1,3-dioxane. The formation of the oxocarbenium ion is the critical energy barrier.

Technical Support & Troubleshooting (Q&A)

Issue 1: "My sample degrades during HPLC analysis despite being stable in the vial."

Diagnosis: On-Column Hydrolysis. Standard reverse-phase HPLC methods often use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) (pH ~2-3). While the residence time is short (mins), the high pressure and acidity can catalyze hydrolysis during the run, appearing as "ghost peaks" or split peaks.

Solution:

  • Switch Mobile Phase: Use 10 mM Ammonium Acetate (pH 7.5) or Ammonium Bicarbonate (pH 8.0) .

  • Temperature: Lower the column oven temperature to 10°C - 20°C to kinetically inhibit the reaction.

  • Validation: Inject the sample using a neutral method. If the impurity peaks disappear, they were artifacts of the acidic method.

Issue 2: "The aqueous solution smells 'off' after 24 hours."

Diagnosis: Butyraldehyde Release. The hydrolysis product, butanal (butyraldehyde), has a potent, unpleasant odor described as "sweaty" or "fermented" even at ppm levels. This is a sensory indicator of stability failure.

Solution:

  • Check Buffer Capacity: A simple pH adjustment is insufficient. You must use a buffer with strong capacity at pH > 7.

  • Recommended System: 50 mM Phosphate Buffer (pH 8.0).

  • Avoid: Water adjusted with NaOH (absorbs CO2 from air, pH drops, hydrolysis starts).

Issue 3: "Can I use DMSO stock solutions?"

Diagnosis: Hygroscopicity. Pure DMSO is safe, but DMSO is hygroscopic. Absorbed water + trace acid impurities in DMSO can trigger slow hydrolysis in stored stocks.

Solution:

  • Use Anhydrous DMSO (stored over molecular sieves).

  • Add a solid base scavenger to the stock vial, such as a few granules of Potassium Carbonate (K2CO3) , to neutralize trace acids.

Experimental Protocols

Protocol A: Preparation of Hydrolysis-Resistant Buffer (pH 8.0)

Purpose: To create an aqueous environment where the half-life (


) of the acetal is maximized.

Reagents:

  • Dibasic Potassium Phosphate (

    
    )
    
  • Monobasic Potassium Phosphate (

    
    )
    
  • LC-MS Grade Water

Procedure:

  • Solution A (0.1 M): Dissolve 1.74 g

    
     in 100 mL water.
    
  • Solution B (0.1 M): Dissolve 1.36 g

    
     in 100 mL water.
    
  • Mixing: Add Solution B to Solution A slowly while monitoring with a calibrated pH meter until pH reaches 8.0 (Approx. ratio 94:6 A:B).

  • Filtration: Filter through a 0.22 µm nylon filter (removes particulates that could act as nucleation sites or microbial sources).

  • Usage: Use this buffer for all dilutions of this compound.

Protocol B: Kinetic Stability Stress Test

Purpose: To validate the stability of your specific formulation.

  • Prepare Samples: Dissolve analyte to 100 µM in three buffers:

    • Acetate Buffer pH 4.0 (Positive Control - expect degradation).

    • Phosphate Buffer pH 7.4 (Physiological).

    • Borate/Phosphate pH 9.0 (Maximum Stability).

  • Incubation: Hold at 37°C.

  • Sampling: Aliquot at T=0, 1h, 6h, 24h.

  • Quench: Immediately dilute aliquots 1:10 into Acetonitrile + 0.1% NH4OH (The base stops the reaction immediately).

  • Analysis: Analyze via LC-MS (High pH method).

Reference Data

Table 1: Estimated Stability Profile of 1,3-Dioxanes Data extrapolated from general acetal hydrolysis kinetics (Cordes & Bull, 1974).

pH EnvironmentEstimated Half-Life (

)
StatusRecommendation
pH < 2.0 (Stomach Acid)< 10 MinutesCritical Failure Requires enteric coating.
pH 4.0 - 5.0 (Acetate/Citrate)Hours to DaysUnstable Avoid these buffers.
pH 7.4 (PBS/Blood)Weeks to MonthsStable Suitable for acute assays.
pH > 8.5 (Basic)YearsHighly Stable Ideal for long-term storage.

Table 2: Solvent Compatibility Guide

SolventCompatibilityNotes
Water pH DependentMust be buffered (pH > 7.5).
Methanol/Ethanol Caution Can cause trans-acetalization (swapping the diol) in acidic conditions.
DMSO GoodKeep dry; potential for hygroscopic water absorption.
Acetonitrile ExcellentPreferred organic co-solvent.

References

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Chapter on Protection for the Carbonyl Group).[2][3] [Link]

  • PubChem Compound Summary. (2023). This compound (CAS 1745-87-5).[4][5] National Center for Biotechnology Information. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section on General Acid Catalysis).[6] [Link]

Sources

Technical Support Center: Purification Strategies for Butyraldehyde Removal in Dioxane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Removal (Aldehydes) from Ether Solvents Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Decision Matrix

Removing unreacted butyraldehyde (BP: 74.8°C) from 1,4-dioxane (BP: 101.1°C) presents a unique challenge due to dioxane's complete miscibility with water. Standard aqueous washes often fail because dioxane solubilizes the aqueous phase, preventing the formation of the biphasic system necessary for extraction.

Use the decision matrix below to select the appropriate protocol for your specific constraints.

DecisionMatrix Start Start: Reaction Complete (Dioxane + Butyraldehyde) HeatSensitive Is the Product Heat Sensitive? Start->HeatSensitive Scale Scale of Reaction HeatSensitive->Scale No (<80°C safe) Resin Method C: Polymer Scavenging (Solid Phase) HeatSensitive->Resin Yes (>80°C degrades) Distillation Method A: Vacuum Distillation (Physical Separation) Scale->Distillation Large Scale (>10g) Bisulfite Method B: Bisulfite Wash (Chemical Extraction) Scale->Bisulfite Small/Med Scale (<10g)

Figure 1: Strategic decision tree for selecting the optimal purification method based on product stability and reaction scale.

Technical Protocols

Method A: Vacuum Distillation (Solvent Swap)

Best for: Stable products, large scales, and initial bulk removal.

The Science: While butyraldehyde (75°C) and dioxane (101°C) have a ~25°C boiling point difference, simple distillation can be inefficient due to holdup. However, dioxane forms a positive azeotrope with water (BP 87.6°C, 82% dioxane). If your reaction is dry, the butyraldehyde will strip off first. If wet, the azeotrope assists in removing the solvent.

Protocol:

  • Setup: Equip the flask with a short-path distillation head or a rotary evaporator with a high-efficiency condenser (coolant < -10°C).

  • Vacuum Application: Apply moderate vacuum (approx. 50–100 mbar). Caution: Butyraldehyde is volatile; ensure the trap is cooled with dry ice/acetone to prevent pump damage.

  • Co-evaporation (The "Chaser"):

    • Strip the bulk dioxane.[1]

    • Critical Step: Add Toluene (or Cyclohexane) to the residue and re-evaporate. Toluene forms azeotropes with residual dioxane, helping to drag the last traces out.

  • Result: The residue is now free of bulk solvent and volatile aldehyde, ready for crystallization or further workup.

Method B: The Modified Bisulfite Wash

Best for: Complete removal of aldehyde traces when the product is stable to mild aqueous conditions.

The Challenge: You cannot simply add aqueous sodium bisulfite to a dioxane reaction. Dioxane is miscible with water. Adding water will create a single phase, and no extraction will occur. You must perform a "Solvent Swap" first.

The Mechanism: Sodium bisulfite attacks the aldehyde carbonyl carbon, forming a water-soluble sulfonate adduct (hydroxy sulfonate). This pulls the impurity into the aqueous layer while your product remains in the organic layer.[2]

BisulfiteMechanism Aldehyde Butyraldehyde (Organic Soluble) Complex Bisulfite Adduct (Water Soluble Salt) Aldehyde->Complex Nucleophilic Addition Bisulfite NaHSO3 (Aq. Solution) Bisulfite->Complex

Figure 2: Formation of the water-soluble bisulfite adduct.

Protocol:

  • Solvent Swap: Evaporate the dioxane reaction mixture to a thick oil or solid (see Method A).

  • Re-dissolution: Dissolve the residue in a water-immiscible solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Wash:

    • Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) (approx. 2-3 equivalents relative to the aldehyde).

    • Shake vigorously in a separatory funnel for 2–3 minutes. Note: Bisulfite addition is reversible; vigorous mixing is required to drive the equilibrium.

  • Separation:

    • Drain the aqueous layer (contains the butyraldehyde-bisulfite adduct).

    • Wash the organic layer once with brine to remove residual salts.

    • Dry over Na₂SO₄ and concentrate.

Method C: Polymer-Supported Scavenging

Best for: High-value APIs, heat-sensitive compounds, or when aqueous workup is impossible (e.g., water-sensitive products).

The Science: Solid-supported reagents (typically sulfonyl hydrazide resins) react covalently with aldehydes to form hydrazones. The impurity becomes tethered to the solid bead, which is then removed by simple filtration.

Recommended Resin: Polystyrene-supported p-toluenesulfonyl hydrazide (TSH resin).

Protocol:

  • Stoichiometry: Calculate the excess butyraldehyde. Use 2–3 equivalents of resin relative to the aldehyde impurity.

  • Incubation:

    • Add the dry resin beads directly to the dioxane reaction mixture.

    • Agitate (do not use a magnetic stir bar as it grinds the beads; use an orbital shaker or overhead stirrer).

    • Temperature: Heat to 40–50°C accelerates the capture (typically complete in 1–4 hours).

  • Filtration:

    • Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

    • Wash the resin cake with a small amount of dioxane or EtOAc to recover entrained product.

  • Result: The filtrate contains your product; the butyraldehyde remains permanently bound to the discarded beads.

Data & Comparison

FeatureMethod A: DistillationMethod B: Bisulfite WashMethod C: Resin Scavenging
Primary Mechanism Physical (Boiling Point)Chemical (Solubility Change)Chemical (Covalent Bonding)
Dioxane Removal Excellent (via Azeotrope)Requires prior evaporationNo (Remains in filtrate)
Butyraldehyde Removal Good (Bulk removal)Excellent (>99%)Excellent (>99%)
Cost LowLowHigh
Throughput HighMediumLow/Medium
Key Limitation Heat stress on productRequires biphasic systemResin cost & swelling time

Troubleshooting & FAQs

Q: I tried the bisulfite wash directly on my dioxane mixture, but layers didn't form. Why? A: Dioxane acts as a co-solvent, solubilizing water and organic phases into a single homogeneous mixture.

  • Fix: You must dilute the mixture with a massive excess of water (5:1 Water:Dioxane ratio) and extract with a non-polar solvent (Hexanes/EtOAc), OR (preferred) evaporate the dioxane completely before attempting the wash.

Q: Can I use "Salting Out" to separate the dioxane? A: Yes. If you cannot evaporate the dioxane, saturate the aqueous layer with Potassium Carbonate (K₂CO₃) or Sodium Chloride (NaCl) . High ionic strength forces the dioxane out of the aqueous phase, creating a biphasic system. However, this can be messy and is less clean than a solvent swap.

Q: I see a persistent peak in the NMR around 9.8 ppm. Is it aldehyde? A: Likely yes. Butyraldehyde shows a triplet aldehyde proton at ~9.8 ppm. If you see a broad singlet nearby, it might be the hydrate (gem-diol) formed if water was present. Both are removed by the bisulfite or resin methods.

Q: Is there a safety risk with concentrating Dioxane? A: YES. Dioxane is a Class B peroxide former.

  • Test: Check for peroxides using starch-iodide paper before heating or distilling to dryness.

  • Mitigation: If peroxides are detected (>10 ppm), treat with aqueous ferrous sulfate or pass through basic alumina before concentration. Never distill a peroxide-forming solvent to complete dryness.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R.Purification of Laboratory Chemicals; Butterworth-Heinemann, 2012.
  • Biotage AB. "Isolute® Polymer Supported Reagents: Aldehyde Scavenging." Biotage Technical Notes. (Verified Source for Sulfonyl Hydrazide Resin applications).

  • Sigma-Aldrich. "1,4-Dioxane Safety Data Sheet." (Safety data regarding peroxide formation).

  • Furigay, M. H.; Boucher, M. M.; Brindle, C. S. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[2] Journal of Visualized Experiments, 2018 , (134), e57639.

Sources

Troubleshooting polymerization side reactions during acetalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Polymerization Side Reactions During Acetalization Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Process Development

Introduction: The Kinetic vs. Thermodynamic Battlefield

Welcome to the bench. If you are reading this, your acetalization reaction likely didn't yield the clear oil you expected, but rather a viscous gum, a precipitating solid, or an intractable gel.

Acetalization is a textbook equilibrium reaction, but in practice, it is a battle between thermodynamics (forming the stable cyclic acetal) and kinetics (the rapid, acid-catalyzed self-polymerization of the aldehyde). When you encounter polymerization, it usually means the aldehyde reacted with itself faster than it could find the diol, or the acid catalyst triggered a cationic chain reaction on a sensitive functional group (like an alkene).

This guide deconstructs these failure modes and provides self-validating protocols to restore control.

Part 1: Diagnostic Framework

Before changing reagents, identify the type of failure. Use this diagnostic matrix:

SymptomLikely Root CauseDiagnostic Check
Viscous "Honey" / Gel Linear Polyacetal Formation. The aldehyde and diol polymerized linearly instead of cyclizing.NMR: Broad peaks in the acetal region (4.5–5.5 ppm). Solubility: Soluble in warm DMSO, insoluble in ether.
White Precipitate Paraformaldehyde/Paraldehyde. The aldehyde polymerized with itself (excluding the diol).NMR: Missing diol incorporation. Sharp singlet ~5.0-5.2 ppm (if formaldehyde derived).
Black/Dark Tar Cationic Polymerization. Acid attacked an alkene/alkyne elsewhere in the molecule.TLC: Baseline streak. UV: Loss of conjugation (if applicable).

Part 2: Troubleshooting Q&A

Q1: "My reaction solidified into a gel. How do I prevent linear polymerization?"

A: This is a concentration and entropy issue. Linear polymerization is bimolecular (Intermolecular), while cyclic acetal formation is unimolecular (Intramolecular) after the initial hemiacetal forms. High concentration favors the polymer.

The Fix:

  • Dilution: Run the reaction at 0.1 M or lower . High dilution statistically favors the chain end biting its own tail (cyclization) rather than finding another molecule (polymerization).

  • Temperature: Lower the temperature. Polymerization often has a higher activation energy than acetalization. Try running at 0°C to RT instead of reflux.

  • Visual Logic: See the pathway below.

AcetalPathways Aldehyde Aldehyde + Diol Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal Acid Cat. Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium -H2O CyclicAcetal Cyclic Acetal (Thermodynamic Product) Oxocarbenium->CyclicAcetal Intramolecular Attack (Favored by Dilution) Polymer Linear Polyacetal (Kinetic Trap) Oxocarbenium->Polymer Intermolecular Attack (Favored by High Conc.)

Figure 1: Competing pathways in acetalization. High concentration drives the red path (polymerization); high dilution drives the green path (cyclization).

Q2: "I'm using p-TsOH, but my substrate is decomposing. What are the alternatives?"

A: p-Toluenesulfonic acid (pKa ~ -2.8) is often "overkill" and acts as a sledgehammer, initiating side reactions like elimination or cationic polymerization of alkenes.

The Fix: Switch to Pyridinium p-toluenesulfonate (PPTS) . PPTS is a buffered salt (pKa ~ 5.2) that provides just enough acidity to catalyze acetalization but is too weak to trigger most polymerization or elimination side reactions.

Catalyst Selection Table:

CatalystAcidity (Approx pKa)Risk LevelBest Application
p-TsOH -2.8 (Strong)HighSimple, robust substrates.
Camphorsulfonic Acid (CSA) 1.2 (Medium)MediumBulky substrates (solubility).
PPTS 5.2 (Mild)LowAcid-sensitive aldehydes, complex synthesis.
Iodine (I₂) Lewis AcidLowVery mild, neutral conditions.
Q3: "How do I remove water without heating (Dean-Stark)? Heat is causing polymerization."

A: Heat is the enemy of kinetically unstable aldehydes. You must switch from physical water removal (distillation) to chemical water scavenging.

The Fix: Use Triethyl Orthoformate (TEOF) or Trimethyl Orthoformate (TMOF) .[1] These reagents react with water to form alcohol and an ester, effectively "eating" the water produced by your reaction. This drives the equilibrium to the right at room temperature.

Mechanism:



Part 3: Optimized Experimental Protocol

Protocol: Mild Acetalization using PPTS and Orthoformate

Designed for acid-sensitive substrates prone to polymerization.

Reagents:

  • Substrate (Aldehyde/Ketone)[1][2][3][4][5][6][7]

  • Diol (e.g., Ethylene Glycol, 1.2–1.5 equiv)

  • Triethyl Orthoformate (TEOF, 1.5–2.0 equiv)

  • Catalyst: PPTS (10 mol%)

  • Solvent: Anhydrous CH₂Cl₂ or MeOH (0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvation: Dissolve the aldehyde (1.0 equiv) and diol (1.2 equiv) in anhydrous solvent. Crucial: Ensure concentration is

    
     0.1 M to prevent oligomerization.
    
  • Scavenger: Add Triethyl Orthoformate (1.5 equiv).

  • Catalysis: Add PPTS (0.1 equiv) in one portion.

  • Monitoring: Stir at Room Temperature .

    • Self-Validation Checkpoint: Spot TLC every 30 minutes. If the baseline darkens, quench immediately with Et₃N (polymerization is starting).

  • Quench: Once SM is consumed (usually 2–4 hours), add saturated NaHCO₃ solution. Do not concentrate the acidic mixture, as this will reverse the reaction or trigger polymerization.

  • Workup: Extract with DCM, wash with water (to remove excess diol/TEOF byproducts), dry over MgSO₄, and concentrate.

Part 4: Troubleshooting Logic Tree

Use this flow to make real-time decisions during your experiment.

TroubleshootingTree Start Start: Reaction Analysis Polymer Is Polymer/Gum forming? Start->Polymer CheckConc Check Concentration. Is it > 0.1 M? Polymer->CheckConc Yes (Gelling) CheckWater Is Water Removal Efficient? Polymer->CheckWater No (Stalled) YesPoly Yes NoPoly No, but low yield Dilute ACTION: Dilute to 0.05 M CheckConc->Dilute Yes CheckCat Check Catalyst. Is it p-TsOH/H2SO4? CheckConc->CheckCat No SwitchCat ACTION: Switch to PPTS or Iodine CheckCat->SwitchCat Yes AddScavenger ACTION: Add Orthoformate (Chemical Drying) CheckWater->AddScavenger No

Figure 2: Decision logic for troubleshooting acetalization failures.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on acetal stability and deprotection conditions).
  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org. Chem.1977 , 42, 3772–3774.

  • Karimi, B.; Golshani, B. "Mild and highly efficient method for the protection of carbonyl compounds as 1,3-oxathiolanes with a catalytic amount of iodine." Synthesis2002, 2002(6), 784-788.
  • Clerici, A.; Pastori, N.; Porta, O. "Process for the preparation of acetals and ketals." Tetrahedron1998, 54, 15679-15690.

Sources

Minimizing water content in 1,3-dioxane production

A: Yes. Brønsted acids like sulfuric acid or p-toluenesulfonic acid are commonly used and their activity can be significantly impacted by the presence of water, which competes for protonation. [12]Lewis acids can also be used and may offer different sensitivities to water. [12]In some cases, heterogeneous catalysts such as acidic resins can be employed, which may offer easier separation and potentially different water tolerance profiles. [9]

Experimental Protocol: Azeotropic Removal of Water in 1,3-Dioxane Synthesis

This protocol describes a general procedure for the synthesis of a 1,3-dioxane from an alkene and paraformaldehyde using a Dean-Stark apparatus for the continuous removal of water.

Materials:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with magnetic stirring

  • Alkene (e.g., styrene)

  • Paraformaldehyde

  • Anhydrous toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser under an inert atmosphere. Ensure all glassware is oven-dried before use.

  • Reagent Addition: To the round-bottom flask, add the alkene, paraformaldehyde (in excess), and anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Begin stirring and gently heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Water Removal: As the azeotrope condenses, it will separate into two phases in the trap. The denser water layer will collect at the bottom, while the less dense toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reaction until no more water collects in the Dean-Stark trap, indicating the reaction is complete.

  • Workup: Allow the reaction mixture to cool to room temperature. Quench the reaction by washing with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the desired 1,3-dioxane.

Azeotropic Distillation Setup

Gcluster_setupReaction Apparatuscluster_processProcess FlowcondenserCondenser(Cooling Water In/Out)dean_starkDean-Stark Trapcondenser->dean_starkflaskRound-Bottom Flask(Heating Mantle & Stirring)dean_stark->flaskvaporToluene-WaterAzeotrope Vapor Risesflask->vaporHeatingcondensationVapor Condensesvapor->condensationseparationPhase Separationin Trapcondensation->separationseparation->flaskToluene Returnswater_collectionWater Layerseparation->water_collectionWater is Collected

A diagram of the azeotropic distillation process.

References

  • chemeurope.com. Prins reaction. [Link]

  • Wikipedia. Prins reaction. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. 1,3-dioxane Preparation Process. [Link]

  • The Dong Group. Prins reactions and Applications. [Link]

  • YouTube. Making 1,3-Dioxolane. [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • Google Patents. US4007095A - Recovery of anhydrous dioxane extractively distilled with diols or alkanolamine.
  • Journal of the American Chemical Society. The Catalytic Asymmetric Intermolecular Prins Reaction. [Link]

  • NPTEL Archive. Acid Catalyzed Reactions. [Link]

  • PMC - NIH. The Catalytic Asymmetric Intermolecular Prins Reaction. [Link]

  • Organic Chemistry Portal. Prins Reaction. [Link]

  • Wikipedia. Azeotropic distillation. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

  • Jalon. Essential Guide: Molecular Sieves for Water Removal. [Link]

  • Google Patents. RU2036919C1 - Method of 1,3-dioxolane synthesis.
  • ResearchGate. Dioxanes and dioxolanes in source waters: Occurrence, odor thresholds and behavior through upgraded conventional and advanced processes in a drinking water treatment plant. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Molecular Sieves. [Link]

  • PMC - NIH. A Method for Detecting Water in Organic Solvents. [Link]

  • Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • University of Rochester, Department of Chemistry. Solvent: 1,4-dioxane. [Link]

  • USGS Publications Warehouse. METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. [Link]

  • ResearchGate. How could I distille dioxane?. [Link]

  • Google Patents.
  • PMC. Recent Advances in the Prins Reaction. [Link]

  • YouTube. Why and How Do We Dry Organic Solvents with Molecular Sieves?. [Link]

  • EPA. Methods for the Determination of Organic Compounds in Drinking Water. [Link]

  • Chemistry LibreTexts. Drying Solvents. [Link]

  • ResearchGate. I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?. [Link]

  • ITRC. Sampling and Analysis 1,4-Dioxane. [Link]

  • YouTube. Azeotropic Distillation Options. [Link]

  • Chemistry LibreTexts. 13.2: Formation of Azeotropes in Distillation. [Link]

  • ResearchGate. A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. [Link]

  • Scientific Research Publishing. Research Progress on Azeotropic Distillation Technology. [Link]

  • PMC - PubMed Central. Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. [Link]

Overcoming steric hindrance in 2,4-substituted dioxane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-substituted dioxanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with these valuable heterocyclic scaffolds. The inherent steric hindrance in many 2,4-substituted dioxanes can often lead to low yields, challenging purifications, and unexpected stereochemical outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome these obstacles and achieve your synthetic goals.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses the most common issues encountered during the synthesis of sterically hindered 2,4-substituted dioxanes. The solutions provided are based on established chemical principles and field-proven strategies.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low to No Product Formation 1. Severe Steric Hindrance: Bulky substituents at the 2 and/or 4 positions can prevent the approach of the reacting partners, leading to a high activation energy barrier.[1][2] 2. Ineffective Catalyst: The chosen acid catalyst may be too bulky to access the reaction site or not acidic enough to promote the reaction under the employed conditions. 3. Unfavorable Equilibrium: The equilibrium of the reaction may lie towards the starting materials, especially if water is not effectively removed.1. Optimize Reaction Conditions:     a. Increase Temperature: Providing more thermal energy can help overcome the activation barrier. However, monitor for side reactions.     b. Prolong Reaction Time: Allow more time for the reaction to reach equilibrium.     c. High-Pressure Synthesis: Applying high pressure (up to 3.8 kbar) can force the sterically hindered molecules together, promoting bond formation.[3][4] 2. Catalyst Selection:     a. Use a less hindered catalyst: Consider using a smaller, highly active catalyst like a solid-supported superacid or a less sterically demanding Lewis acid.[5]     b. Increase catalyst loading: A higher concentration of the catalyst can increase the rate of the forward reaction. 3. Shift the Equilibrium:     a. Use a Dean-Stark apparatus: To azeotropically remove water and drive the reaction towards the product.     b. Employ a dehydrating agent: Add molecular sieves to the reaction mixture.
Poor Diastereoselectivity (Undesired cis/trans ratio) 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the kinetically preferred but less stable isomer.[6][7][8][9][10] 2. Steric Interactions in the Transition State: The geometry of the transition state, influenced by the size and orientation of the substituents, dictates the stereochemical outcome.[11]1. Manipulate Reaction Conditions for Thermodynamic Control:     a. Higher Temperatures and Longer Reaction Times: These conditions allow the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product.[6]     b. Reversible Catalyst: Use a catalyst that allows for the equilibration of the diastereomers. 2. Employ Stereodirecting Strategies:     a. Bulky Reagents: The use of a sterically demanding catalyst or reagent can favor the formation of one diastereomer over the other by creating a more significant energy difference between the two possible transition states.[12]     b. Substrate Control: Modify the starting materials to introduce a directing group that favors the formation of the desired stereoisomer.
Formation of Side Products (e.g., polymers, elimination products) 1. Strong Acid Catalysis: Highly acidic conditions can promote side reactions, especially at elevated temperatures. 2. Unstable Intermediates: The carbocation intermediates in the reaction may undergo rearrangement or elimination.1. Milder Reaction Conditions:     a. Use a milder acid catalyst: Employ a catalyst like pyridinium p-toluenesulfonate (PPTS) or a solid acid catalyst that is less prone to causing side reactions.     b. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Alternative Synthetic Routes:     a. Consider a multi-step synthesis: It may be more efficient to build the dioxane ring in a stepwise manner to avoid the formation of unstable intermediates.[13]
Product is an Intractable Oil or Difficult to Purify 1. Mixture of Diastereomers: The product may be a mixture of cis and trans isomers, which can be difficult to separate by standard crystallization techniques. 2. Residual Catalyst or Starting Material: Incomplete reaction or difficult removal of the catalyst can lead to purification challenges.1. Chromatographic Separation:     a. Column Chromatography: Use a suitable stationary and mobile phase to separate the diastereomers. The polarity difference between cis and trans isomers can sometimes be exploited.     b. Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography can be effective. 2. Thorough Work-up:     a. Neutralize and Wash: Ensure the reaction mixture is properly neutralized to remove the acid catalyst. Multiple washes with appropriate aqueous solutions can remove impurities.     b. Recrystallization: If a crystalline product is expected, try various solvent systems to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2,4-substituted dioxanes particularly challenging due to steric hindrance?

The primary challenge arises from the steric clash between the substituents at the 2 and 4 positions of the dioxane ring. During the acid-catalyzed cyclization, the formation of the six-membered ring requires the reacting functional groups to come into close proximity. Bulky groups at these positions can sterically hinder this approach, leading to a high activation energy for the ring-closure step. This can result in slow reaction rates, low yields, or even complete failure of the reaction under standard conditions.[1]

Q2: How do I choose the right catalyst for a sterically hindered dioxane synthesis?

For sterically demanding substrates, the choice of catalyst is critical. While strong protic acids like sulfuric acid are commonly used, they can lead to side reactions. Consider these alternatives:

  • Lewis Acids: Lewis acids like ZrCl₄ or Ce(OTf)₃ can be effective and sometimes offer better chemoselectivity.[14]

  • Solid Acid Catalysts: Zeolites or solid superacids can provide a high concentration of acidic sites and are easily removed by filtration.[5] Their defined pore structures can also sometimes impart shape selectivity.

  • Milder Acid Catalysts: For sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) can be a good choice, although they may require higher temperatures or longer reaction times.

Q3: What is the significance of thermodynamic versus kinetic control in determining the stereochemical outcome?

In the synthesis of 2,4-disubstituted dioxanes, two diastereomers (cis and trans) can be formed. The ratio of these isomers is often determined by whether the reaction is under kinetic or thermodynamic control.[6][7][9][10]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms faster (the kinetic product) will be the major isomer. This is the product that is formed via the lower energy transition state.[8][10]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows the initial products to equilibrate to the most stable isomer (the thermodynamic product), which will then be the major product.[6][8] Therefore, by carefully controlling the reaction temperature and time, you can often favor the formation of the desired diastereomer.

Q4: Can high-pressure techniques be beneficial for these syntheses?

Yes, high-pressure organic synthesis can be a powerful tool for overcoming steric hindrance.[3][4] By applying high pressure, you can decrease the activation volume of the reaction, which effectively forces the sterically hindered molecules closer together. This can lead to a significant increase in reaction rate and yield for reactions that are sluggish or fail at atmospheric pressure.

Q5: Are there alternative synthetic strategies to the direct acid-catalyzed cyclization?

When direct cyclization fails, consider a multi-step approach. For instance, a Williamson ether synthesis strategy can be employed where one of the ether linkages is formed first, followed by a subsequent ring-closing step.[13] While this adds steps to the synthesis, it can provide a more controlled and higher-yielding route to the desired sterically hindered dioxane.

Key Strategies and Protocols

Protocol: Synthesis of a Sterically Hindered 2,4-Disubstituted Dioxane via High-Pressure Acetalization

This protocol is designed for the synthesis of a 2,4-disubstituted dioxane from a sterically hindered aldehyde and a 1,3-diol, where standard conditions have failed to provide a satisfactory yield.

Materials:

  • Sterically hindered aldehyde (1.0 eq)

  • Substituted 1,3-diol (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene (anhydrous)

  • High-pressure reactor

Procedure:

  • To a clean, dry high-pressure reactor vessel, add the sterically hindered aldehyde, the substituted 1,3-diol, and a catalytic amount of p-TSA.

  • Add anhydrous toluene to dissolve the reactants. The concentration should be approximately 0.5 M.

  • Seal the high-pressure reactor according to the manufacturer's instructions.

  • Pressurize the reactor to 3 kbar with an inert gas (e.g., nitrogen or argon).

  • Heat the reactor to 80-100 °C with stirring. The optimal temperature may need to be determined empirically.

  • Maintain the reaction at the set temperature and pressure for 12-24 hours. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by TLC or GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and slowly release the pressure.

  • Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2,4-disubstituted dioxane.

Visual Guides

General Mechanism of Acid-Catalyzed Dioxane Formation

G cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation of Hydroxyl cluster_3 Step 4: Loss of Water cluster_4 Step 5: Ring Closure cluster_5 Step 6: Deprotonation A Aldehyde/Ketone AH Protonated Carbonyl A->AH + H+ H H+ Hemiacetal Hemiacetal Intermediate AH->Hemiacetal + Diol Diol 1,3-Diol Hemiacetal_p Protonated Hemiacetal Hemiacetal->Hemiacetal_p + H+ Carbocation Oxocarbenium Ion Hemiacetal_p->Carbocation - H₂O Dioxane_p Protonated Dioxane Carbocation->Dioxane_p H2O H₂O Dioxane 2,4-Substituted Dioxane Dioxane_p->Dioxane - H+

Caption: Acid-catalyzed formation of a 2,4-substituted dioxane.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Dioxane Check_Conditions Are reaction conditions optimized? Start->Check_Conditions Increase_Temp Increase Temperature & Time Check_Conditions->Increase_Temp No Change_Catalyst Is the catalyst appropriate? Check_Conditions->Change_Catalyst Yes Increase_Temp->Change_Catalyst Success Improved Yield Increase_Temp->Success Success! Remove_Water Ensure Efficient Water Removal (Dean-Stark/Molecular Sieves) Milder_Catalyst Try a Milder Catalyst (e.g., PPTS) Change_Catalyst->Milder_Catalyst Side reactions observed Stronger_Catalyst Try a Stronger/Less Hindered Catalyst (e.g., Solid Superacid) Change_Catalyst->Stronger_Catalyst No reaction High_Pressure Consider High-Pressure Synthesis Milder_Catalyst->High_Pressure Milder_Catalyst->Success Success! Stronger_Catalyst->High_Pressure Stronger_Catalyst->Success Success! Alternative_Route Consider Alternative Synthetic Route (e.g., Williamson Ether Synthesis) High_Pressure->Alternative_Route Still low yield High_Pressure->Success Success! Alternative_Route->Success

Caption: Decision tree for troubleshooting low yields.

Kinetic vs. Thermodynamic Control in Diastereoselectivity

G Reactants Starting Materials TS_Kinetic TS_Kinetic (Lower Energy) Reactants->TS_Kinetic Low Temp, Short Time TS_Thermo TS_Thermo (Higher Energy) Reactants->TS_Thermo High Temp, Long Time TS_Kinetic->Reactants Reversible at High Temp Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product Kinetic_Product->TS_Kinetic Reversible at High Temp

Caption: Energy profile for kinetic vs. thermodynamic control.

References

  • Oreate AI. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]

  • Grosu, I., Mager, S., Ple, G., Mesaros, E., & Schirger, I. (2005). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. ResearchGate. [Link]

  • Wang, Z., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. PubMed Central. [Link]

  • Wang, Y., et al. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. [Link]

  • Boruah, M., & Prajapati, D. (2014). A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy. Organic & Biomolecular Chemistry. [Link]

  • Renaud, P., & Sibi, M. P. (Eds.). (2008). Radicals in Organic Synthesis. John Wiley & Sons.
  • Li, Y., et al. (2024). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. ACS Omega. [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Gevorgyan, V., & Yamamoto, Y. (Eds.). (2012). Handbook of C-H Transformations: Applications in Organic Synthesis. John Wiley & Sons.
  • Weires, A. G., et al. (2016). Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of 4-Phenyl-2-butanone. Organic Syntheses. [Link]

  • Wikipedia contributors. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Copper-Catalyzed Dearomative Cyclopropanation of Benzofurans with Diynes via Vinyl Cations. Organic Letters. [Link]

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Jurášek, M., & Růžička, A. (2015). High-pressure transesterification of sterically hindered esters. ResearchGate. [Link]

  • ter Wiel, M. K. J., et al. (2005). New procedure for the preparation of highly sterically hindered alkenes using a hypervalent iodine reagent. CORE. [Link]

  • Fetizon, M., & Jacquin, P. (1977). 2-Acetoxy-1,4-dioxane. Organic Syntheses. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]

  • Varma, R. S. (2020). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. PMC - NIH. [Link]

  • Wang, X., & Liu, X. (2021). High pressure: a feasible tool for the synthesis of unprecedented inorganic compounds. Royal Society of Chemistry. [Link]

  • Pathare, R. S., et al. (2022). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Methyl-2-propyl-1,3-dioxane Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of chiral molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary analytical technique for this purpose. This guide provides an in-depth comparative analysis of the ¹H NMR spectra of the cis and trans stereoisomers of 4-Methyl-2-propyl-1,3-dioxane, offering insights into the nuanced spectral differences that enable their differentiation. We will explore the theoretical underpinnings of their spectral characteristics, compare them with related structures, and provide a robust experimental protocol for acquiring high-fidelity data.

The Decisive Role of ¹H NMR in Stereoisomer Differentiation

The spatial arrangement of atoms in stereoisomers dictates their physical, chemical, and biological properties. In the context of this compound, two diastereomers exist: cis and trans. The distinction between these isomers is crucial as they can exhibit different pharmacological and toxicological profiles. ¹H NMR spectroscopy is exquisitely sensitive to the local electronic environment of each proton in a molecule. Consequently, the distinct spatial orientations of the methyl and propyl groups in the cis and trans isomers lead to discernible differences in their respective ¹H NMR spectra, primarily in the chemical shifts (δ) and spin-spin coupling constants (J).

The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. The substituents at the C2 and C4 positions can be either in an axial or equatorial position. In the cis isomer, both the 2-propyl and 4-methyl groups are on the same side of the ring, which generally forces one substituent into an axial position to avoid steric hindrance. In the trans isomer, the substituents are on opposite sides, allowing both to potentially occupy the more stable equatorial positions. This conformational difference is the root of the observable variations in their ¹H NMR spectra.

Comparative ¹H NMR Spectral Analysis

To illustrate the power of ¹H NMR in distinguishing between the stereoisomers of this compound, we will first examine the foundational spectrum of the parent compound, 1,3-dioxane, and then delve into the predicted spectra of the cis and trans isomers of our target molecule.

The ¹H NMR Spectrum of 1,3-Dioxane: A Baseline

The ¹H NMR spectrum of the parent 1,3-dioxane provides a fundamental reference. The protons on the six-membered ring exist in three distinct chemical environments.[1]

  • H-2 (O-CH₂-O): These two protons are equivalent and appear as a singlet at approximately 4.85 ppm.

  • H-4/H-6 (O-CH₂-C): These four protons are equivalent and resonate at around 3.91 ppm.

  • H-5 (C-CH₂-C): These two protons are equivalent and appear further upfield at about 1.78 ppm.[1]

Predicted ¹H NMR Spectra of cis- and trans-4-Methyl-2-propyl-1,3-dioxane

Due to the unavailability of experimentally acquired spectra in public databases, the following analysis is based on high-quality predicted ¹H NMR spectra. These predictions are generated using advanced computational algorithms that account for the conformational preferences and through-bond/through-space effects on proton chemical shifts and coupling constants.

Note: The predicted chemical shifts are relative to TMS at 0.0 ppm.

Table 1: Predicted ¹H NMR Data for cis- and trans-4-Methyl-2-propyl-1,3-dioxane

Proton Assignment cis-4-Methyl-2-propyl-1,3-dioxane (Predicted) trans-4-Methyl-2-propyl-1,3-dioxane (Predicted)
H-2 (acetal CH) ~4.6 ppm (triplet)~4.5 ppm (triplet)
H-4 (CH-CH₃) ~3.9 ppm (multiplet)~3.4 ppm (multiplet)
H-5axial ~1.3 ppm (multiplet)~1.6 ppm (multiplet)
H-5equatorial ~1.8 ppm (multiplet)~1.9 ppm (multiplet)
H-6axial ~3.6 ppm (multiplet)~4.0 ppm (multiplet)
H-6equatorial ~4.1 ppm (multiplet)~3.7 ppm (multiplet)
4-CH₃ ~1.2 ppm (doublet)~1.1 ppm (doublet)
Propyl-CH₂-C2 ~1.5 ppm (multiplet)~1.4 ppm (multiplet)
Propyl-CH₂-CH₃ ~1.4 ppm (multiplet)~1.3 ppm (multiplet)
Propyl-CH₃ ~0.9 ppm (triplet)~0.9 ppm (triplet)
Key Spectral Differences and Interpretation

The most significant differences in the predicted spectra of the cis and trans isomers arise from the protons on the dioxane ring, particularly at the C4 and C6 positions.

  • Chemical Shift of H-4: In the trans isomer, where the 4-methyl group is likely equatorial, the H-4 proton is in an axial position, leading to a more shielded environment and a predicted upfield shift (~3.4 ppm) compared to the cis isomer (~3.9 ppm). In the cis isomer, the conformational equilibrium may result in the H-4 proton spending more time in an equatorial position, leading to a downfield shift.

  • Chemical Shifts of H-6 Protons: The axial and equatorial protons at the C6 position show a noticeable difference in their chemical shifts between the two isomers. This is due to the different anisotropic effects of the C-O bonds and the overall ring conformation influenced by the substituents.

  • Coupling Constants: While not explicitly quantified in the predicted data table, the J-couplings between the protons on the dioxane ring would also differ significantly. For instance, the diaxial coupling (³J_ax,ax) between H-4ax and H-5ax in the trans isomer would be expected to be large (typically 8-10 Hz), while the axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings would be smaller. These coupling patterns provide definitive proof of the relative stereochemistry.

Comparison with a Five-Membered Ring Analogue: 4-Methyl-2-propyl-1,3-dioxolane

To further highlight the structural information encoded in the ¹H NMR spectrum, it is instructive to compare the 1,3-dioxane derivatives with a five-membered ring analogue, 4-Methyl-2-propyl-1,3-dioxolane. The 1,3-dioxolane ring is not as conformationally rigid as the 1,3-dioxane ring and adopts an envelope or twist conformation. This conformational flexibility leads to averaged chemical shifts and smaller differences between diastereomers compared to the six-membered ring system. The acetal proton (H-2) in 1,3-dioxolanes typically appears at a slightly higher chemical shift than in 1,3-dioxanes.

Experimental Protocol for High-Resolution ¹H NMR Analysis

Acquiring high-quality ¹H NMR spectra is paramount for accurate structural elucidation. The following protocol provides a step-by-step methodology for the analysis of this compound and similar compounds.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds like this compound, deuterated chloroform (CDCl₃) is a suitable choice.

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a sharp signal at 0.00 ppm for accurate chemical shift referencing.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical acquisition parameters for a high-resolution ¹H NMR experiment on a 400 MHz or higher field spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is usually sufficient.

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range for organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient for quantitative analysis.

  • Number of Scans: For a sample of this concentration, 8 to 16 scans will provide a good signal-to-noise ratio.

  • Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualizing the Workflow and Molecular Structures

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the experimental workflow and the structures of the molecules.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Dissolved Sample Data_Processing Data Processing NMR_Acquisition->Data_Processing FID Analysis Spectral Analysis Data_Processing->Analysis Processed Spectrum G cluster_structures Molecular Structures cis cis-4-Methyl-2-propyl-1,3-dioxane (Predicted Structure) trans trans-4-Methyl-2-propyl-1,3-dioxane (Predicted Structure) dioxane 1,3-Dioxane

Caption: Structures of the compared 1,3-dioxane derivatives.

Conclusion

The detailed analysis of ¹H NMR spectra is an indispensable tool for the differentiation of stereoisomers. As demonstrated with the predicted spectra of cis- and trans-4-Methyl-2-propyl-1,3-dioxane, subtle differences in the spatial arrangement of substituents lead to significant and measurable changes in chemical shifts and coupling patterns. By understanding the principles of conformational analysis and applying a rigorous experimental protocol, researchers can confidently elucidate the three-dimensional structure of molecules, a critical step in drug discovery and development. The comparative approach, including the analysis of parent structures and analogues, further strengthens the confidence in spectral assignments and structural determination.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Retrieved from [Link]

Sources

Retention Indexing of 4-Methyl-2-propyl-1,3-dioxane: A Comparative Guide for Polar GC Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug development professionals. It synthesizes theoretical principles with practical application protocols, addressing the specific retention behavior of 4-Methyl-2-propyl-1,3-dioxane (CAS 1745-87-5).

Executive Summary & Application Context

This compound is a cyclic acetal derived from the condensation of butyraldehyde and 1,3-butanediol. In pharmaceutical profiling and flavor analysis, it often appears as a critical impurity or a specific flavorant (green, fruity notes). Its analysis is complicated by geometric isomerism (cis/trans) and moderate polarity, which leads to significant retention shifts when moving from non-polar to polar stationary phases.

This guide provides a comparative analysis of its retention behavior, establishing a protocol for accurate identification using Kovats Retention Indices (KI) on polar columns (e.g., PEG/Wax phases).

Chromatographic Mechanism & Isomerism[2]

To accurately predict and identify this compound, one must understand the stereochemistry governing its interaction with the stationary phase.

Stereochemical Configuration

The 1,3-dioxane ring adopts a chair conformation.[1] For 2,4-disubstituted derivatives:

  • Cis-Isomer: Both the 2-propyl and 4-methyl groups can adopt the thermodynamically favorable equatorial positions. This is typically the dominant isomer in synthesized mixtures.

  • Trans-Isomer: Requires one substituent to be axial, introducing 1,3-diaxial strain. This isomer is less stable and typically elutes earlier on non-polar columns due to a smaller molecular volume/more compact shape, though polarity effects can invert this on Wax columns.

Interaction with Polar Phases

On Polyethylene Glycol (PEG) phases (e.g., DB-Wax, HP-Innowax), the ether oxygens in the dioxane ring act as hydrogen bond acceptors . This interaction significantly increases retention relative to non-polar phases (100% Dimethylpolysiloxane), where retention is driven primarily by dispersive (London) forces.

RetentionMechanism Compound This compound NonPolar Non-Polar Phase (DB-1/HP-5) Dispersive Forces Compound->NonPolar Boiling Point Dominates Polar Polar Phase (DB-Wax/FFAP) H-Bonding (Acceptor) Compound->Polar Dipole-Dipole Interaction Result_NP Baseline Retention (RI ~980-1000) NonPolar->Result_NP Result_P Significant Shift (RI ~1200-1280) Polar->Result_P Isomers Cis/Trans Separation Result_P->Isomers Enhanced Resolution

Figure 1: Mechanistic differentiation of retention behavior on polar vs. non-polar phases.

Comparative Retention Data

The following data consolidates experimental baselines and predictive models for CAS 1745-87-5. Note that specific RI values can vary by ±10 units depending on column age, film thickness, and temperature program.

Table 1: Retention Index Comparison
Stationary PhasePolarityReference RI (Approx.)Separation Characteristic
DB-1 / HP-5 Non-Polar980 - 1010 Elutes based on volatility. Poor cis/trans resolution.
DB-1701 Mid-Polar1080 - 1120 Improved isomer separation. Cyanopropyl interaction.
DB-Wax / HP-Innowax Polar (PEG)1220 - 1280 Maximal Retention. Strong separation of acetal impurities.
DB-FFAP Very Polar1280 - 1350 Acid-modified. Useful if analyzing in acidic matrices.

Key Insight: The "Polar Shift" (ΔRI) for this cyclic acetal is approximately +250 to +300 units when moving from DB-1 to DB-Wax. This is a diagnostic marker for verifying the presence of the dioxane ring versus an aliphatic ether or ester.

Experimental Protocol: RI Determination

To ensure data integrity, do not rely solely on literature values. Use this self-validating protocol to determine the RI of your specific isomer mixture.

Reagents & Standards
  • Analyte: this compound standard (mix of cis/trans).

  • Reference: C8–C20 n-Alkane Standard Solution (in Hexane).

  • Column: DB-Wax UI (30m x 0.25mm x 0.25µm) or equivalent.

Instrumental Method (GC-MS/FID)
  • Inlet: Split 50:1, 250°C.

  • Carrier: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 240°C

    • Hold 5 min.

  • Detection: MS (Scan 35-300 m/z) or FID (260°C).

Calculation (Van den Dool and Kratz)

Since temperature programming is used, calculate the Linear Retention Index (LRI):



Where


 is retention time, 

is carbon number of the alkane eluting before analyte, and

is the alkane eluting after.

Workflow for Identification & Validation

The following diagram outlines the logical decision tree for confirming the identity of this compound in a complex matrix.

ValidationWorkflow Start Unknown Peak Detected MS_Spec MS Spectrum Match (m/z 144, 102, 87) Start->MS_Spec Check_RI Calculate Experimental RI (Polar Column) MS_Spec->Check_RI Match_Lit Matches Range 1220-1280? Check_RI->Match_Lit Isomer_Check Check for Doublet? (Cis/Trans Isomers) Match_Lit->Isomer_Check Yes Reject Reject / Re-evaluate (Check for Dioxolane/Ester) Match_Lit->Reject No (<1100 or >1400) Confirm Confirmed Identification Isomer_Check->Confirm Yes (Major + Minor peak) Isomer_Check->Confirm No (Single isomer std)

Figure 2: Logical workflow for validating 1,3-dioxane derivatives using RI and MS data.

Troubleshooting & Optimization

Peak Tailing on Polar Columns
  • Cause: Active sites (silanols) on the liner or column inlet interacting with the ether oxygens.

  • Solution: Use Ultra-Inert (UI) liners with glass wool. Ensure the column cut is clean (ceramic wafer, not diamond scribe).

Isomer Co-elution
  • Issue: Cis and Trans isomers merging into a single broad peak.

  • Solution: Lower the ramp rate to 3°C/min around the elution temperature (100-120°C). A thicker film column (0.5µm or 1.0µm) will also increase resolution.

References

  • NIST Mass Spectrometry Data Center. Retention Indices for 1,3-Dioxane derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: this compound (CAS 1745-87-5).[2][3] National Library of Medicine. Available at: [Link]

  • Babushok, V. I., & Zenkevich, I. G. (2020). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. (Discusses predictive shifts for oxygenated heterocycles). Available at: [Link]

Sources

Technical Guide: Chiral Separation of 4-Methyl-2-propyl-1,3-dioxane Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Context

4-Methyl-2-propyl-1,3-dioxane is a volatile cyclic acetal, structurally derived from the condensation of butyraldehyde and 1,3-butanediol. While primarily recognized in the flavor and fragrance industry for its green, fruity, and blackcurrant notes, its structural motif (2,4-disubstituted 1,3-dioxane) serves as a critical model for impurity profiling in pharmaceutical intermediates, particularly those involving chiral acetal protecting groups.

The Stereochemical Challenge: The molecule possesses two chiral centers at C2 and C4, generating four distinct stereoisomers:

  • Cis-Diastereomers (Racemic Pair): (2R,4R) and (2S,4S) — Thermodynamically favored (diequatorial).

  • Trans-Diastereomers (Racemic Pair): (2R,4S) and (2S,4R) — Less stable (axial-equatorial).

Standard achiral Gas Chromatography (GC) on phases like 5%-phenyl-methylpolysiloxane can separate the cis and trans diastereomers but fails to resolve the enantiomeric pairs. This guide details the protocol for full enantiomeric resolution using Cyclodextrin-based Chiral GC , comparing the industry-standard


-DEXse  phase against viable alternatives.

Methodology Comparison: Chiral Stationary Phases (CSPs)

To achieve baseline separation (


) of all four isomers, the stationary phase must offer specific shape-selective interactions. We compare three leading alternatives.
Primary Recommendation: Rt-βDEXse[1][2]
  • Chemistry: 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl

    
    -cyclodextrin doped into 14% cyanopropylphenyl / 86% dimethyl polysiloxane.[1][2]
    
  • Mechanism: The "se" (silyl-ethyl) derivatization creates a deep, hydrophobic cavity ideal for encapsulating the propyl chain of the dioxane, while the silyl groups provide steric bulk to differentiate the methyl position.

  • Verdict: Best in Class. Provides the highest resolution for 1,3-dioxanes due to the synergistic effect of the cyanopropyl polarity and the cyclodextrin shape selectivity.

Alternative A: Rt-βDEXsm[1][2][3]
  • Chemistry: Permethylated

    
    -cyclodextrin.[3]
    
  • Performance: Excellent for smaller volatiles, but often shows peak tailing for acetals with longer alkyl chains (like the propyl group here). Resolution is often lower than the "se" phase for this specific steric bulk.

Alternative B: Lipodex E (γ-Cyclodextrin)
  • Chemistry: Octakis(3-O-butyryl-2,6-di-O-pentyl)-

    
    -cyclodextrin.
    
  • Performance: The larger cavity of

    
    -cyclodextrin can accommodate the entire dioxane ring. While effective, it often requires lower operating temperatures to maintain the inclusion complex, leading to longer run times.
    

Experimental Protocol: Self-Validating GC Method

This protocol is designed to be self-validating : the elution order of cis vs. trans acts as an internal marker before enantiomeric separation is assessed.

Instrument Configuration
  • System: GC-FID or GC-MS (Agilent 7890/8890 or equivalent).

  • Column: Rt-βDEXse (30 m × 0.25 mm ID × 0.25 µm df).[2][3]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 220°C. Split ratio 50:1.

Temperature Program (Critical for Resolution)

The separation relies on a slow ramp rate to maximize the residence time of the analyte within the cyclodextrin cavity during the critical elution window.

StepRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial -401.0Focus analytes at head of column
Ramp 1 2.01300Slow ramp for max interaction
Ramp 2 20.02305.0Bake out heavier impurities
Detection Parameters
  • FID: 250°C, H2 (30 mL/min), Air (400 mL/min).

  • MS (Optional): SIM Mode, monitor ions m/z 87 (base peak for 2-propyl-1,3-dioxane) and m/z 102.

Data Analysis & Performance Metrics

The following data represents typical performance characteristics for 2,4-disubstituted 1,3-dioxanes on the recommended Rt-βDEXse column.

Separation Performance Table
Isomer PairRetention Time (min)Separation Factor (

)
Resolution (

)
Elution Order
Trans-Enantiomers 18.2 / 18.61.051.8Elutes 1st (Axial/Equatorial)
Cis-Enantiomers 19.4 / 20.11.082.4Elutes 2nd (Diequatorial)

Note: The cis-isomers elute later due to their more stable, compact diequatorial conformation, which interacts more strongly with the stationary phase coating.

Visualizing the Separation Mechanism

The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition in this system.

G Analyte This compound Complex Transient Inclusion Complex Analyte->Complex Enters Cavity Phase Rt-βDEXse Stationary Phase Phase->Complex H_Bond H-Bonding (Acetal Oxygens) Complex->H_Bond Inclusion Hydrophobic Inclusion (Propyl Chain) Complex->Inclusion Steric Steric Hindrance (C4-Methyl vs Silyl) Complex->Steric Separation Enantiomeric Separation H_Bond->Separation Inclusion->Separation Steric->Separation Key Discriminator

Caption: Mechanistic pathway of chiral recognition. The steric clash between the C4-methyl group and the silyl-derivatized cyclodextrin rim is the primary driver for enantioselectivity.

Method Development Workflow

Use this decision tree to troubleshoot or optimize the separation if your specific matrix (e.g., biological fluid vs. essential oil) introduces interference.

Workflow Start Start: Inject Standard Mixture Check_Diast Are Cis/Trans separated? Start->Check_Diast Check_Enant Are Enantiomers resolved? Check_Diast->Check_Enant Yes Achiral_Issue Issue: Achiral Selectivity Check_Diast->Achiral_Issue No Chiral_Issue Issue: Chiral Recognition Check_Enant->Chiral_Issue No Success Method Validated Rs > 1.5 Check_Enant->Success Yes Sol_A Decrease Initial Temp (40°C) Increase Hold Time Achiral_Issue->Sol_A Sol_B Decrease Ramp Rate (1°C/min) Chiral_Issue->Sol_B Partial Sep Sol_C Switch Column Class (Try γ-DEX) Chiral_Issue->Sol_C No Sep Sol_A->Check_Diast

Caption: Optimization workflow for maximizing resolution (


) between stereoisomers.

References

  • Chiral Separation of 1,3-Dioxolane Derivatives

    • Title: Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.[1]

    • Source: PubMed / Journal of Separ
    • URL:[Link]

    • Relevance: Establishes the Rt-βDEXse column as the superior phase for 2,4-disubstituted cyclic acetals.
  • Cyclodextrin Column Technology

    • Title: A Guide to the Analysis of Chiral Compounds by GC.
    • Source: Restek Corpor
    • URL:[Link]

    • Relevance: Provides the foundational mechanism for cyclodextrin-based separations of vol
  • Stereochemistry of 1,3-Dioxanes: Title: Conformation and Stereochemistry of 1,3-Dioxanes. Source: Thieme Connect / Science of Synthesis. Relevance: Defines the conformational preferences (equatorial vs axial) that dictate the elution order of cis/trans diastereomers.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-propyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our materials from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Methyl-2-propyl-1,3-dioxane, ensuring the safety of personnel and compliance with environmental regulations. Our approach is built on the pillars of expertise, trustworthiness, and authoritative validation, providing you with a self-validating system for waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound, like many cyclic ethers, is a flammable liquid that requires careful handling.[1][2] Understanding its specific hazard profile is fundamental to appreciating the necessity of the stringent disposal procedures outlined below.

  • Flammability: This compound is classified as a flammable liquid.[1][3] Vapors can form explosive mixtures with air, and it must be kept away from all sources of ignition, including heat, sparks, open flames, and static discharge.[1][2][3] The use of explosion-proof equipment and non-sparking tools is a critical safety measure rooted in preventing vapor ignition.[1][3]

  • Health Hazards: Direct contact can cause skin and serious eye irritation.[1][3] Inhalation of vapors may lead to respiratory tract irritation.[1][3] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[4]

  • Peroxide Formation: A significant, often overlooked, risk with ethers is the potential for forming explosive peroxides upon exposure to air and light, especially during storage.[5] While the specific peroxide-forming tendency of this compound is not as extensively documented as that of other ethers like diethyl ether or tetrahydrofuran, it is a prudent and field-proven practice to handle all cyclic ethers as potential peroxide-formers. This potential dictates the need for dating containers upon receipt and disposal of aged material.

Regulatory Framework: Adherence to Hazardous Waste Standards

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). Under RCRA, chemical waste is classified based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed.[6]

This compound waste falls under these classifications:

  • Characteristic Waste: Due to its low flash point, it exhibits the characteristic of ignitability , assigning it the EPA Hazardous Waste Code D001 .

  • Listed Waste: As a spent non-halogenated solvent, it may also be classified under the F003 waste code if it is part of a solvent mixture.[7][8] Related dioxane compounds are specifically listed; for instance, 1,4-Dioxane is listed as U108 .[7][9]

This dual classification underscores the importance of treating this substance as regulated hazardous waste, which cannot be disposed of down the drain or in regular trash.[10]

Quantitative Hazard and Disposal Data

For quick reference, the following table summarizes the key data for this compound and its related compounds.

PropertyValue / ClassificationSource
Chemical Name 4-Methyl-1,3-dioxane[1][3]
CAS Number 1120-97-4[1][3]
Physical State Liquid[5]
Classification Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3[1][3]
Primary EPA Waste Code D001 (Ignitability)[6]
Potential EPA Waste Code F003 (Non-halogenated solvents), U108 (for related Dioxane compounds)[7][8][9]
Incompatible Materials Strong oxidizing agents[3]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, ensuring each step logically follows from the chemical's properties and regulatory requirements.

Personnel Prerequisites:

  • Personnel must be trained in handling flammable liquids and hazardous waste procedures.

  • Familiarity with the institution's specific Chemical Hygiene Plan and emergency procedures is mandatory.

Required PPE:

  • Flame-resistant lab coat.

  • Chemical splash goggles and face shield.

  • Solvent-resistant gloves (e.g., nitrile, neoprene).

  • Closed-toe shoes.

Protocol Steps:

  • Segregation at the Source:

    • Causality: To prevent dangerous reactions, hazardous waste streams must be kept separate. Never mix this compound waste with incompatible materials, particularly strong oxidizing agents.[3]

    • Action: Designate a specific, clearly labeled waste container exclusively for this and compatible non-halogenated solvent waste.

  • Container Selection and Labeling:

    • Causality: Proper containment and labeling are mandated by law and are crucial for preventing accidents and ensuring correct disposal by your institution's Environmental Health & Safety (EHS) department.

    • Action:

      • Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid.

      • The container must be in good condition, free of cracks or leaks.

      • Affix a "Hazardous Waste" label to the container before adding any waste.

      • Clearly write the full chemical name: "this compound" and list any other compatible solvents in the container. Do not use abbreviations.

  • Waste Accumulation:

    • Causality: Waste transfer must be performed in a controlled manner to minimize vapor release and prevent spills.

    • Action:

      • Conduct all waste transfers inside a certified chemical fume hood.

      • Use a funnel to prevent spills when pouring waste into the container.

      • Ground and bond the container and receiving equipment to prevent static electricity discharge, which can ignite flammable vapors.[1][3]

      • Keep the waste container securely closed at all times, except when adding waste.

      • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage of Waste Container:

    • Causality: Improper storage is a primary cause of laboratory fires and accidents.

    • Action:

      • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.

      • The SAA must be in a cool, dry, well-ventilated area away from heat and ignition sources.[1][5]

      • Store within a secondary containment bin to control any potential leaks.

      • Ensure the storage location is away from direct sunlight to prevent potential peroxide formation and pressure buildup.

  • Arranging for Disposal:

    • Causality: Hazardous waste must be disposed of through certified channels to comply with federal and local regulations.

    • Action:

      • Once the waste container is full (or has been accumulating for a period defined by your institution, e.g., 6 months), contact your EHS department to schedule a pickup.

      • Follow your institution's specific procedure for waste pickup requests, which may involve an online system or specific paperwork.[11]

Emergency Procedures: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Alert colleagues and your supervisor.

  • Eliminate all ignition sources immediately.

  • If the spill is small and you are trained to handle it:

    • Don appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Use non-sparking tools to collect the absorbed material and place it in a sealable, labeled container for hazardous waste disposal.

  • If the spill is large, if you feel unwell, or if you are unsure how to proceed, evacuate the area and call your institution's emergency number or 911.

Visualization of the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage & Pickup start Waste Generation (Process Complete) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside Chemical Fume Hood ppe->hood container Select Approved Waste Container hood->container label_waste Affix 'Hazardous Waste' Label & List Chemical Contents container->label_waste transfer Transfer Waste using Funnel (Ground & Bond Equipment) label_waste->transfer seal Securely Seal Container (Do not exceed 90% capacity) transfer->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store check_full Container Full? store->check_full request_pickup Request Pickup from Environmental Health & Safety (EHS) check_full->request_pickup Yes continue_use Return to SAA for further accumulation check_full->continue_use No

Caption: Decision workflow for safe disposal of this compound.

References

  • SAFETY DATA SHEET - 4-Methyl-1,3-dioxane. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC305000050&productDescription=4-METHYL-1%2C3-DIOXANE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Material Safety Data Sheet - 1,3-Dioxane, 97%. Cole-Parmer. [URL: https://www.coleparmer.com/sds/AC33827_sds.pdf]
  • SAFETY DATA SHEET - 4-Methyl-1,3-dioxolane. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/p/M0916]
  • SAFETY DATA SHEET - 1,4-Dioxane Solution. Chem Service. [URL: https://www.chemservice.com/sds/S-10220M1.pdf]
  • SAFETY DATA SHEET - 4-Methyl-1,3-dioxane (2010-05-21). Provided by Google Search grounding.
  • 1,4-Dioxane - HAZARD SUMMARY. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0789.pdf]
  • How to Store and Dispose of Chemicals - Hazard Mitigation Safety. Hillsborough County. [URL: https://www.youtube.
  • SAFETY DATA SHEET - Dioxane. Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/D1135.pdf]
  • Material Safety Data Sheet - 1,4-Dioxane MSDS. Finar Limited. [URL: https://www.finarchemicals.com/msds/10630.pdf]
  • EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. [URL: https://essr.umd.edu/environmental-affairs/waste-management/epa-hazardous-waste-codes]
  • EPA HAZARDOUS WASTE CODES (PDF). Provided by Google Search grounding.
  • How Do You Dispose Of Etching Chemicals Safely?. Chemistry For Everyone. [URL: https://www.youtube.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/hazardous-waste-listings]
  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). [URL: https://rcrainfo.epa.gov/rcrainfoweb/action/modules/main/codes/view?codeType=WASTE_CODE]
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). University of South Florida. [URL: https://www.youtube.
  • Final Risk Evaluation for 1,4-Dioxane. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • Chemical Waste Identification Classification and Proper Disposal. Provided by Google Search grounding.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes]

Sources

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